Cinchonain IIb
Description
Structure
2D Structure
Properties
Molecular Formula |
C39H32O15 |
|---|---|
Molecular Weight |
740.7 g/mol |
IUPAC Name |
(2R,3R,4S,10S)-2,10-bis(3,4-dihydroxyphenyl)-4-[(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-3,5-dihydroxy-3,4,9,10-tetrahydro-2H-pyrano[2,3-h]chromen-8-one |
InChI |
InChI=1S/C39H32O15/c40-19-4-1-14(7-23(19)44)17-11-30(50)52-29-13-27(48)33-34(35(51)37(54-39(33)31(17)29)16-3-6-21(42)25(46)9-16)32-26(47)12-22(43)18-10-28(49)36(53-38(18)32)15-2-5-20(41)24(45)8-15/h1-9,12-13,17,28,34-37,40-49,51H,10-11H2/t17-,28+,34-,35+,36+,37+/m0/s1 |
InChI Key |
NWZBNZUABGSPSN-FUOMFPIFSA-N |
Isomeric SMILES |
C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@@H]3[C@H]([C@H](OC4=C3C(=CC5=C4[C@@H](CC(=O)O5)C6=CC(=C(C=C6)O)O)O)C7=CC(=C(C=C7)O)O)O)O)O)C8=CC(=C(C=C8)O)O)O |
Canonical SMILES |
C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=C3C(=CC5=C4C(CC(=O)O5)C6=CC(=C(C=C6)O)O)O)C7=CC(=C(C=C7)O)O)O)O)O)C8=CC(=C(C=C8)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Cinchonain IIb: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cinchonain IIb, a naturally occurring flavonolignan, has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological effects, with a focus on its antioxidant and anti-inflammatory mechanisms. Detailed experimental protocols and signaling pathway diagrams are presented to facilitate further research and development of this promising bioactive compound.
Chemical Structure and Identification
This compound is a complex flavonoid derivative with a distinctive chemical architecture. Its identity is established through a unique combination of structural identifiers.
Table 1: Chemical Identification of this compound
| Identifier | Value | Citation | | :--- | :--- | | CAS Number | 85022-68-0 |[1] | | Molecular Formula | C₃₉H₃₂O₁₅ |[1] | | IUPAC Name | (2R,3R,4S,10S)-2,10-bis(3,4-dihydroxyphenyl)-4-[(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-3,5-dihydroxy-3,4,9,10-tetrahydro-2H-pyrano[2,3-h]chromen-8-one |[1] | | SMILES String | C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=C5C(CC(=O)OC5=CC(=C34)O)C6=CC(=C(C=C6)O)O)C7=CC(=C(C=C7)O)O)O)O)O)C8=CC(=C(C=C8)O)O)O |[1] | | InChI Key | NWZBNZUABGSPSN-FUOMFPIFSA-N |[1] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for understanding its behavior in biological systems and for the development of analytical methods and potential drug formulations.
Table 2: Physicochemical Properties of this compound
| Property | Value | Citation | | :--- | :--- | | Molecular Weight | 740.66 g/mol |[1] | | Appearance | Brown powder |[1] | | pKa (Predicted) | 8.85 ± 0.70 |[1] |
Biological Activities and Mechanisms of Action
This compound exhibits a range of biological activities, primarily attributed to its antioxidant and anti-inflammatory properties. It has been isolated from various natural sources, including the barks of Kandelia candel, Hawthorn (Crataegus spp.), and Trichilia catigua.[1][2]
Antioxidant Activity
This compound has demonstrated significant radical scavenging activity and reducing power, suggesting its potential to mitigate oxidative stress.[1]
The ability of this compound to neutralize free radicals is a key aspect of its antioxidant potential. This activity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.
This compound's capacity to donate electrons and reduce oxidized intermediates is another important antioxidant mechanism, commonly assessed through the ferric reducing antioxidant power (FRAP) assay.
Anti-inflammatory Activity
This compound has been shown to possess anti-inflammatory properties, with one of the proposed mechanisms being the inhibition of phospholipase A2 (PLA2).[1] PLA2 enzymes are critical in the inflammatory cascade as they catalyze the release of arachidonic acid from cell membranes, which is a precursor to pro-inflammatory mediators like prostaglandins and leukotrienes.
The inhibition of PLA2 by this compound disrupts the production of downstream inflammatory molecules. The following diagram illustrates the simplified signaling pathway.
Caption: this compound's inhibition of PLA2.
Cardiac Function
Preliminary research suggests that this compound may have a beneficial effect on decreased cardiac function.[2] However, the underlying mechanisms and experimental evidence require further investigation.
Experimental Protocols
This section provides an overview of the methodologies that can be employed to investigate the biological activities of this compound.
Isolation and Purification
This compound can be isolated from its natural sources using chromatographic techniques. A general workflow is outlined below.
Caption: General workflow for isolating this compound.
DPPH Radical Scavenging Assay
This assay is a common method to evaluate the free radical scavenging activity of a compound.
Methodology:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.
-
Reaction Mixture: A defined volume of the this compound sample (at various concentrations) is mixed with the DPPH solution. A control is prepared with the solvent instead of the sample.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
Ferric Reducing Antioxidant Power (FRAP) Assay
This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Methodology:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing a solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in HCl, a solution of FeCl₃, and an acetate buffer (pH 3.6).
-
Reaction Mixture: A small volume of the this compound sample is added to the pre-warmed FRAP reagent.
-
Incubation: The mixture is incubated at 37°C for a defined time (e.g., 4-30 minutes).
-
Absorbance Measurement: The absorbance of the resulting blue-colored solution is measured at a specific wavelength (typically around 593 nm).
-
Quantification: The antioxidant capacity is determined by comparing the absorbance of the sample to a standard curve prepared with a known concentration of Fe²⁺.
Phospholipase A2 (PLA2) Inhibition Assay
This assay determines the inhibitory effect of this compound on PLA2 activity.
Methodology:
-
Substrate Preparation: A suitable substrate for PLA2, such as a fluorescently labeled phospholipid or a chromogenic substrate, is prepared in an appropriate buffer.
-
Enzyme and Inhibitor Incubation: The PLA2 enzyme is pre-incubated with various concentrations of this compound for a specific period.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate to the enzyme-inhibitor mixture.
-
Signal Detection: The change in fluorescence or absorbance is monitored over time using a plate reader.
-
Calculation: The percentage of PLA2 inhibition is calculated by comparing the reaction rate in the presence of this compound to the rate of an uninhibited control. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) can then be determined.
Conclusion and Future Directions
This compound is a multifaceted natural compound with significant potential for therapeutic applications, particularly in the realms of antioxidant and anti-inflammatory therapies. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore its full potential. Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by this compound, conducting in vivo efficacy and safety studies, and developing optimized formulations for enhanced bioavailability and therapeutic delivery. A deeper understanding of its structure-activity relationships will also be crucial for the design of novel and more potent synthetic analogues.
References
A Technical Guide to the Natural Sources of Cinchonain IIb
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinchonain IIb is a naturally occurring flavonolignan, a class of polyphenolic compounds that has garnered significant interest within the scientific community due to its potential therapeutic properties. Exhibiting potent antioxidant and anti-inflammatory activities, this compound presents a promising lead compound for the development of novel pharmaceuticals. This technical guide provides an in-depth overview of the known natural sources of this compound, methodologies for its extraction and isolation, and an exploration of its biological signaling pathways.
Natural Sources of this compound
This compound has been identified in a select number of plant species, primarily belonging to the families Rubiaceae, Rhizophoraceae, and Rosaceae. The concentration of this compound can vary depending on the plant species, geographical location, and harvesting conditions.
| Plant Species | Family | Plant Part | Reference |
| Cinchona spp. | Rubiaceae | Bark | [1] |
| Kandelia candel | Rhizophoraceae | Bark | |
| Eriobotrya japonica (Loquat) | Rosaceae | Leaves | [2][3] |
Table 1: Known Natural Sources of this compound
At present, specific quantitative data on the yield or concentration of this compound from these sources remains limited in publicly available literature. While studies have extensively quantified other alkaloids in Cinchona bark, such as quinine, the content of this compound is not typically reported[4][5]. Similarly, while the presence of cinchonains in Eriobotrya japonica leaves and Kandelia candel bark is documented, precise quantification of this compound is not yet well-established[2][3]. Further research employing advanced analytical techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is necessary to determine the exact concentrations of this compound in these plant materials.
Experimental Protocols: Extraction and Isolation
The extraction and isolation of this compound from its natural sources involve multi-step processes that leverage the compound's physicochemical properties. While a universally standardized protocol has not been established, the following methodologies, derived from general principles of natural product chemistry, can be adapted.
General Extraction of Phenolic Compounds from Plant Material
A common approach for extracting polyphenols like this compound involves solvent extraction from dried and powdered plant material.
Protocol:
-
Sample Preparation: Air-dry the plant material (e.g., Eriobotrya japonica leaves) at room temperature and then grind it into a fine powder.
-
Extraction:
-
Macerate the powdered plant material with 80% methanol at room temperature for an extended period (e.g., 48 hours), often with periodic agitation.
-
Alternatively, employ more advanced techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency and yield[6]. For instance, a UAE protocol might involve extracting with 61% ethanol at 25°C for 15 minutes[6].
-
-
Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
Chromatographic Purification of this compound
Following extraction, a series of chromatographic techniques are required to isolate this compound from the complex mixture of the crude extract.
Protocol:
-
Solvent Partitioning:
-
Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This compound, being a moderately polar compound, is expected to partition primarily into the ethyl acetate and n-butanol fractions.
-
-
Column Chromatography:
-
Subject the enriched fraction (e.g., ethyl acetate fraction) to column chromatography on a stationary phase like silica gel.
-
Elute the column with a gradient solvent system, starting with a non-polar solvent (e.g., chloroform) and gradually increasing the polarity with a more polar solvent (e.g., methanol).
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Further purify the fractions containing this compound using preparative HPLC with a suitable reversed-phase column (e.g., C18).
-
Employ a mobile phase gradient, typically consisting of water (often with a small percentage of formic acid to improve peak shape) and acetonitrile or methanol.
-
-
Structure Elucidation: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
References
- 1. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GB758173A - Process for extracting quinine from cinchona bark - Google Patents [patents.google.com]
- 3. Optimization of Two Methods for the Rapid and Effective Extraction of Quinine from Cinchona officinalis [mdpi.com]
- 4. Extraction of alkaloids for NMR-based profiling: exploratory analysis of an archaic Cinchona bark collection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acgpubs.org [acgpubs.org]
- 6. Cinnamaldehyde enhances Nrf2 nuclear translocation to upregulate phase II detoxifying enzyme expression in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of Cinchonain IIb: A Technical Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Abstract
Cinchonain IIb, a flavanolignan found in plants of the Cinchona genus, exhibits a range of interesting biological activities. Understanding its biosynthesis is crucial for metabolic engineering and synthetic biology approaches aimed at producing this and related compounds for pharmaceutical applications. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the precursor pathways, key enzymatic steps, and relevant experimental protocols. The information is presented to be a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug discovery.
Introduction
This compound belongs to the class of flavanolignans, which are hybrid molecules formed by the oxidative coupling of a flavonoid and a phenylpropanoid derivative. While the complete enzymatic pathway for this compound has not been fully elucidated in a single study, a likely pathway can be constructed based on the well-established biosynthesis of its precursors and the general mechanisms of flavolignan formation in plants. This guide synthesizes the current knowledge to present a detailed model of this compound biosynthesis.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to originate from two primary metabolic pathways: the phenylpropanoid pathway , which provides the caffeic acid moiety, and the flavonoid pathway , which yields the epicatechin moiety. The final step involves the oxidative coupling of these two precursors.
Phenylpropanoid Pathway: Synthesis of Caffeic Acid
The phenylpropanoid pathway is a major route for the synthesis of a wide array of plant secondary metabolites. The synthesis of caffeic acid begins with the amino acid L-phenylalanine.
Key Enzymatic Steps:
-
Phenylalanine Ammonia-Lyase (PAL): PAL catalyzes the deamination of L-phenylalanine to trans-cinnamic acid. This is the committed step of the general phenylpropanoid pathway.
-
Cinnamate-4-Hydroxylase (C4H): A cytochrome P450-dependent monooxygenase, C4H hydroxylates trans-cinnamic acid at the C4 position to produce p-coumaric acid.
-
4-Coumarate 3-Hydroxylase (C3H): This enzyme, another cytochrome P450 monooxygenase, hydroxylates p-coumaric acid at the C3 position to yield caffeic acid.
Flavonoid Pathway: Synthesis of Epicatechin
The flavonoid pathway branches off from the phenylpropanoid pathway, utilizing p-coumaroyl-CoA as a starting material.
Key Enzymatic Steps:
-
Chalcone Synthase (CHS): CHS catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.
-
Chalcone Isomerase (CHI): CHI facilitates the stereospecific cyclization of naringenin chalcone into (2S)-naringenin.
-
Naringenin 3-dioxygenase (N3DOX) / Flavanone 3-hydroxylase (F3H): This enzyme hydroxylates naringenin to produce dihydrokaempferol.
-
Flavonoid 3'-hydroxylase (F3'H): F3'H hydroxylates dihydrokaempferol to produce dihydroquercetin.
-
Dihydroflavonol 4-reductase (DFR): DFR reduces dihydroquercetin to leucocyanidin.
-
Anthocyanidin Synthase (ANS) / Leucoanthocyanidin Dioxygenase (LDOX): ANS converts leucocyanidin to cyanidin.
-
Anthocyanidin Reductase (ANR): ANR reduces cyanidin to form (-)-epicatechin.
Final Step: Oxidative Coupling
The final step in the biosynthesis of this compound is the regioselective oxidative coupling of caffeic acid and (-)-epicatechin. This reaction is likely catalyzed by a class III peroxidase or a laccase. These enzymes generate phenoxy radicals from the phenolic substrates, which then couple to form the final product.
The proposed mechanism involves the formation of a radical on the caffeic acid molecule and a radical on the B-ring of epicatechin, followed by a C-C bond formation between the C8 of caffeic acid and the C6' of epicatechin.
Quantitative Data
Currently, there is a lack of specific quantitative data in the literature for the enzymes directly involved in this compound biosynthesis. However, data from related pathways can provide an estimation of the potential efficiencies.
| Enzyme Class | Substrate(s) | Km (µM) | kcat (s⁻¹) | Source Organism (Example) |
| Peroxidase | Phenolic compounds | 10 - 5000 | 10 - 1000 | Armoracia rusticana (Horseradish) |
| Laccase | Phenolic compounds | 5 - 1000 | 1 - 500 | Trametes versicolor |
Table 1: Representative kinetic data for enzymes involved in phenolic coupling. Note: These are general ranges and can vary significantly based on the specific enzyme, substrate, and reaction conditions.
Experimental Protocols
Extraction and Quantification of this compound from Cinchona Bark
This protocol is adapted from methods used for the extraction and analysis of related phenolic compounds from plant materials.
Materials:
-
Dried, powdered Cinchona bark
-
80% Methanol (HPLC grade)
-
0.1% Formic acid (HPLC grade)
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC-DAD or HPLC-MS/MS system
-
This compound standard
Procedure:
-
Extraction:
-
Weigh 100 mg of powdered Cinchona bark into a microcentrifuge tube.
-
Add 1.5 mL of 80% methanol containing 0.1% formic acid.
-
Vortex for 1 minute.
-
Sonicate for 30 minutes in an ultrasonic bath.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the pellet with another 1.5 mL of the extraction solvent.
-
Combine the supernatants and adjust the final volume to 3 mL.
-
Filter the combined extract through a 0.22 µm syringe filter into an HPLC vial.
-
-
Quantification (HPLC-DAD):
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would be to start with 5-10% B, increase to 30-50% B over 20-30 minutes, followed by a wash and re-equilibration step.
-
Flow Rate: 1.0 mL/min
-
Detection: Diode Array Detector (DAD) monitoring at the UV maxima for this compound (typically around 280 nm and 325 nm).
-
Quantification: Prepare a calibration curve using a this compound standard of known concentrations. Calculate the concentration in the sample by comparing its peak area to the calibration curve.
-
Peroxidase-Mediated Synthesis of this compound (In Vitro Assay)
This protocol provides a general framework for testing the enzymatic synthesis of this compound using a commercially available peroxidase.
Materials:
-
Horseradish peroxidase (HRP)
-
(-)-Epicatechin
-
Caffeic acid
-
Phosphate buffer (e.g., 100 mM, pH 6.0)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system for analysis
Procedure:
-
Reaction Setup:
-
Prepare a stock solution of (-)-epicatechin (e.g., 10 mM in methanol).
-
Prepare a stock solution of caffeic acid (e.g., 10 mM in methanol).
-
Prepare a stock solution of HRP (e.g., 1 mg/mL in phosphate buffer).
-
In a microcentrifuge tube, combine:
-
850 µL of phosphate buffer (100 mM, pH 6.0)
-
50 µL of (-)-epicatechin stock solution (final concentration 0.5 mM)
-
50 µL of caffeic acid stock solution (final concentration 0.5 mM)
-
40 µL of HRP stock solution
-
-
Initiate the reaction by adding 10 µL of a dilute H₂O₂ solution (e.g., 10 mM, final concentration 0.1 mM).
-
-
Incubation:
-
Incubate the reaction mixture at room temperature (or a controlled temperature, e.g., 25°C) for a specific time (e.g., 1-2 hours).
-
-
Reaction Quenching and Analysis:
-
Stop the reaction by adding an equal volume of acetonitrile or by acidifying the mixture.
-
Centrifuge to pellet the enzyme.
-
Analyze the supernatant by HPLC, as described in section 4.1, to detect the formation of this compound. The identity of the product should be confirmed by comparison with an authentic standard and by mass spectrometry.
-
An In-depth Technical Guide on the Core Mechanism of Action of Cinchonain IIb
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cinchonain IIb, a flavonolignan found in various plant species, belongs to a class of natural compounds exhibiting a wide array of biological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a focus on its enzyme-inhibitory, antioxidant, anti-inflammatory, anticancer, and antiviral properties. While direct quantitative data for this compound is limited in the current literature, this guide synthesizes available information on closely related cinchonain isomers and other relevant flavonoids to provide a robust framework for future research and drug development. Detailed experimental protocols for key assays are provided to facilitate further investigation into the specific activities of this compound.
Introduction
Cinchonains are a group of naturally occurring flavonolignans that have garnered significant interest in the scientific community due to their diverse pharmacological effects. This compound, an isomer within this class, is structurally similar to other cinchonains such as Cinchonain Ia, Ib, and Ic, and is therefore presumed to share many of their biological activities. These activities include, but are not limited to, antioxidant, anti-inflammatory, anticancer, and antiviral effects. This guide aims to provide a detailed technical overview of the putative mechanisms of action of this compound, drawing upon existing data for related compounds to build a comprehensive picture.
Enzyme Inhibition
This compound is hypothesized to act as an inhibitor of several key enzymes implicated in various pathological processes.
Xanthine Oxidase Inhibition
Xanthine oxidase is a crucial enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid. Overactivity of this enzyme can lead to hyperuricemia and gout. Flavonoids are known to be potent inhibitors of xanthine oxidase.
Quantitative Data on Xanthine Oxidase Inhibition by Related Compounds
| Compound | IC50 (µM) | Inhibition Type | Source |
| Allopurinol (Standard) | 2.3 - 7.59 | Competitive | [1][2] |
| Febuxostat (Standard) | 0.0236 | Mixed | [1] |
| Quercetin | Strong Inhibition | Not specified | [3] |
| Caffeic Acid | Weak Inhibition | Not specified | [3] |
| Limonene | 37.69 (hypoxanthine substrate), 48.04 (xanthine substrate) | Mixed | [4] |
Note: Specific IC50 values for this compound are not currently available in the literature.
Hyaluronidase Inhibition
Hyaluronidase is an enzyme that degrades hyaluronic acid, a major component of the extracellular matrix. Its inhibition is relevant in anti-inflammatory and anti-aging contexts.
Quantitative Data on Hyaluronidase Inhibition by Related Compounds
| Compound | IC50 (µM) | Source |
| Oleanolic Acid (Standard) | - | [5] |
| sHA2.75 | 0.0083 | [6][7] |
| PSS 990,000 | 0.0096 | [6][7] |
| sHA2.0 | 0.019 | [6][7] |
| PSS 1400 | No inhibition | [6] |
Note: Specific IC50 values for this compound are not currently available in the literature.
Collagenase Inhibition
Collagenase breaks down collagen, and its inhibition is a target in conditions involving tissue degradation, such as skin aging and arthritis.
Quantitative Data on Collagenase Inhibition by Related Compounds
| Compound | IC50 (µM) | Source |
| EDTA (Standard) | 2600 | [8] |
| Aranciamycin | 0.37 | [9] |
| Ohioensin A | 71.99 | [8] |
| Nor-ohioensin D | 167.33 | [8] |
| Shinorine | 104.0 | [10] |
| Porphyra | 105.9 | [10] |
| Palythine | 158.9 | [10] |
Note: Specific IC50 values for this compound are not currently available in the literature.
Antioxidant Activity
This compound, like other polyphenolic compounds, is expected to possess significant antioxidant activity by scavenging free radicals.
Quantitative Data on Antioxidant Activity of Related Plant Extracts
| Assay | Plant Extract/Compound | IC50 (µg/mL) | Source |
| DPPH | Cinchona pubescens essential oil | 273.029 | [3] |
| ABTS | Cinchona pubescens essential oil | 1.2801 | [3] |
| DPPH | Vaccinium bracteatum extract (VBE) | 42.2 ± 1.2 | [11] |
| ABTS | Vaccinium bracteatum extract (VBE) | 71.1 ± 1.1 | [11] |
Note: Specific IC50 values for this compound are not currently available in the literature.
Anti-inflammatory Activity
The anti-inflammatory effects of flavonoids are often mediated through the inhibition of key signaling pathways such as NF-κB and MAPK.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. This compound may inhibit this pathway by preventing the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK, JNK, and p38) are also critical in regulating inflammation. Flavonoids can modulate these pathways at various levels.
Anticancer Activity
The anticancer potential of cinchonains is thought to involve the induction of apoptosis (programmed cell death).
Quantitative Data on Anticancer Activity of Related Compounds
| Cell Line | Compound | IC50 (µM) | Source |
| MCF-7 (Breast) | Compound 14b | - | [12] |
| HCT-116 (Colon) | Compound 6a | - | [12] |
| HepG2 (Liver) | - | - | [13] |
| SW620 (Colon) | Cardol | 4.51 ± 0.76 | [14] |
| KATO-III (Gastric) | Cardol | 6.06 ± 0.39 | [14] |
Note: Specific IC50 values for this compound are not currently available in the literature.
Induction of Apoptosis
This compound may induce apoptosis through the intrinsic (mitochondrial) pathway, involving the regulation of Bcl-2 family proteins and the activation of caspases.
Antiviral Activity
Several flavonoids have demonstrated antiviral activity against a range of viruses, including influenza and HIV. The mechanisms can involve inhibition of viral entry, replication, or key viral enzymes like protease.
Quantitative Data on Antiviral Activity of Related Compounds
| Virus | Compound | EC50 (µM) | Source |
| Influenza A/PR/8 | Cinnamaldehyde | <200 | [13] |
| HIV-1 | Saquinavir (Standard) | 0.0377 | [1] |
| HIV-1 | Lopinavir (Standard) | ~0.017 | [1] |
| SARS-CoV-2 | Remdesivir | 0.99 | [15] |
| SARS-CoV-2 | Lopinavir | 5.2 | [15] |
| SARS-CoV-2 | Chloroquine | 1.38 | [15] |
Note: Specific EC50 values for this compound are not currently available in the literature.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the biological activities of this compound.
Xanthine Oxidase Inhibition Assay
This spectrophotometric assay measures the inhibition of uric acid formation.
Protocol:
-
Prepare a reaction mixture containing 50 µL of the test solution (this compound), 35 µL of 70 mM phosphate buffer (pH 7.5), and 30 µL of xanthine oxidase enzyme solution (0.01 units/mL).[16]
-
Pre-incubate the mixture at 25°C for 15 minutes.[16]
-
Initiate the reaction by adding 60 µL of substrate solution (150 µM xanthine).[16]
-
Measure the absorbance at 290 nm to monitor the formation of uric acid.[16]
-
Calculate the percentage of inhibition using the formula: % Inhibition = (1 - B/A) x 100, where A is the enzyme activity without the test material and B is the activity with the test material.[16]
Hyaluronidase Inhibition Assay
This turbidimetric assay measures the amount of undigested hyaluronic acid.
Protocol:
-
Mix 100 µL of hyaluronidase, 100 µL of sodium phosphate buffer (100 mM, pH 7), and 50 µL of the sample solution (this compound).[17]
-
Incubate at 37°C for 10 minutes.[17]
-
Add 100 µL of hyaluronic acid solution and incubate at 37°C for 45 minutes.[17]
-
Add 1.0 mL of acid albumin solution to precipitate the undigested hyaluronic acid.[17]
-
After 10 minutes at room temperature, measure the absorbance of the reaction mixture at 600 nm.[17]
Collagenase Inhibition Assay
This assay measures the inhibition of the breakdown of a synthetic collagenase substrate.
Protocol:
-
Mix 25 µL of the plant extract (dissolved in 50% methanol) with 25 µL of collagenase (26 units/mL) and 200 µL of 0.5 mg/mL phenylazobenzyloxycarbonyl-Phe-Leu (PZ-peptide) solution.[18]
-
Incubate the mixture at 37°C for 30 minutes.[18]
-
Stop the reaction by adding 0.5 mL of 25 mM citric acid.[18]
-
Add 2.5 mL of ethyl acetate, agitate, and centrifuge.[18]
-
Collect the ethyl acetate layer and measure the absorbance at 320 nm.[18]
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable DPPH radical.
Protocol:
-
Prepare a 0.004% solution of DPPH in methanol.[19]
-
Mix 1 mL of the DPPH solution with 1 mL of varying concentrations of the betaines solution in ethanol.[19]
-
Vortex the reaction mixture and leave it in the dark at room temperature.[19]
-
Measure the absorbance at 517 nm.[19]
Conclusion and Future Directions
This compound holds significant promise as a therapeutic agent due to its potential to modulate multiple key biological pathways involved in a variety of diseases. While this guide provides a comprehensive overview based on the activities of related compounds, there is a clear and urgent need for further research focused specifically on this compound. Future studies should aim to:
-
Determine specific IC50 and EC50 values for this compound against a range of enzymes and in various cellular and viral assays.
-
Elucidate the precise molecular interactions of this compound with its targets through techniques such as X-ray crystallography and molecular docking.
-
Investigate the detailed effects of this compound on signaling pathways like NF-κB and MAPK in relevant cell models.
-
Conduct in vivo studies to validate the therapeutic potential of this compound in animal models of disease.
By addressing these knowledge gaps, the full therapeutic potential of this compound can be unlocked, paving the way for the development of novel and effective treatments for a range of human diseases.
References
- 1. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xanthine oxidase inhibitory activity of constituents of Cinnamomum cassia twigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Compounds with anti-influenza activity: present and future of strategies for the optimal treatment and management of influenza Part II: Future compounds against influenza virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of HIV-1 protease by a boron-modified polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. researchgate.net [researchgate.net]
- 9. Identification of Broad-Based HIV-1 Protease Inhibitors From Combinatorial Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. ojs.openagrar.de [ojs.openagrar.de]
- 12. Discovery of hyaluronidase inhibitors from natural products and their mechanistic characterization under DMSO-perturbed assay conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibitory effect of cinnamaldehyde, derived from Cinnamomi cortex, on the growth of influenza A/PR/8 virus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Involvement of MAPK/NF-κB signal transduction pathways: Camellia japonica mitigates inflammation and gastric ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MAPK signaling pathway-targeted marine compounds in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. files.core.ac.uk [files.core.ac.uk]
- 17. Glycoprotein IIb/IIIa antagonists induce apoptosis in rat cardiomyocytes by caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Molecular Dockings and Molecular Dynamics Simulations Reveal the Potency of Different Inhibitors against Xanthine Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medcraveonline.com [medcraveonline.com]
An In-depth Technical Guide on the Pharmacological Effects of Cinchonain IIb
A comprehensive overview for researchers, scientists, and drug development professionals.
Introduction
Cinchonain IIb is a flavonolignan, a class of natural phenols. It is structurally related to other cinchona alkaloids, which are known for a variety of biological activities.[1] While research on many cinchona alkaloids is extensive, specific and detailed pharmacological data on this compound is limited in publicly available scientific literature. This guide synthesizes the available information on this compound, drawing from data on the plant from which it is isolated and the broader class of related compounds.
Pharmacological Effects
Based on the limited available information, this compound is suggested to possess antioxidant and anti-inflammatory properties. These activities are likely attributed to its chemical structure as a flavonolignan.
Antioxidant Activity
This compound is reported to exhibit high radical scavenging activity and reducing power.[2] This is consistent with studies on the extracts of Kandelia candel, the plant from which this compound is purified.[2][3] Extracts of Kandelia candel have demonstrated potent antioxidant activity in various in vitro assays.[3][4][5][6] The antioxidant effect of flavonolignans is generally attributed to their ability to donate a hydrogen atom or an electron to free radicals, thereby neutralizing them.
Experimental Protocols for Antioxidant Activity Assays:
While specific protocols for this compound are not available, the following are standard methods used to assess the antioxidant activity of natural compounds and extracts from Kandelia candel:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical. The reduction of DPPH is monitored by a decrease in absorbance at a specific wavelength.[7][8]
-
Ferric Reducing Antioxidant Power (FRAP) Assay: This method assesses the ability of a substance to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The formation of a colored ferrous complex is measured spectrophotometrically.[9][10][11]
-
Reducing Power Assay: Similar to the FRAP assay, this method evaluates the electron-donating capacity of a compound by measuring the reduction of a ferricyanide complex to a ferrocyanide complex.[10]
Anti-inflammatory Activity
This compound has been suggested to exert anti-inflammatory effects through the inhibition of inflammatory phospholipase A2 (PLA2).[2] PLA2 enzymes are key players in the inflammatory cascade, as they catalyze the release of arachidonic acid from cell membranes, which is a precursor for the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.[12][13] The methanol leaf extract of Kandelia candel has shown strong anti-inflammatory activity, which may be attributed to the presence of compounds like this compound.[14]
Experimental Protocols for Anti-inflammatory Activity Assays:
Detailed protocols for assessing the anti-inflammatory activity of this compound are not available. However, common in vitro methods to evaluate the anti-inflammatory potential of natural compounds include:
-
Phospholipase A2 (PLA2) Inhibition Assay: This assay directly measures the ability of a compound to inhibit the enzymatic activity of PLA2. This can be done using various substrates and detection methods, including radiometric, titrimetric, or fluorescence-based assays.[15][16]
-
Inhibition of Pro-inflammatory Cytokine Production: This involves stimulating immune cells (e.g., macrophages) with an inflammatory agent like lipopolysaccharide (LPS) and then measuring the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the presence and absence of the test compound.[17][18][19]
-
Inhibition of Nitric Oxide (NO) Production: Similar to the cytokine inhibition assay, this method assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophages.[18]
Signaling Pathways
Due to the lack of specific research on this compound, the signaling pathways it modulates are not known. However, based on its purported anti-inflammatory mechanism of PLA2 inhibition, it can be hypothesized that this compound may interfere with the arachidonic acid pathway.
Below is a generalized diagram illustrating the potential point of intervention for a PLA2 inhibitor like this compound within the inflammatory signaling cascade.
Caption: Hypothetical signaling pathway showing the inhibition of Phospholipase A2 (PLA2) by this compound, thereby potentially reducing inflammation.
Quantitative Data
A thorough search of scientific literature did not yield any specific quantitative data (e.g., IC₅₀, EC₅₀ values) for the pharmacological effects of this compound. The tables below are structured to present such data, but remain empty due to the current lack of available information.
Table 1: In Vitro Antioxidant Activity of this compound
| Assay | Test System | Result (e.g., IC₅₀) | Reference |
| DPPH Radical Scavenging | - | Data not available | - |
| Ferric Reducing Antioxidant Power (FRAP) | - | Data not available | - |
| Reducing Power Assay | - | Data not available | - |
Table 2: In Vitro Anti-inflammatory Activity of this compound
| Assay | Test System | Result (e.g., IC₅₀) | Reference |
| PLA2 Inhibition | - | Data not available | - |
| TNF-α Inhibition | - | Data not available | - |
| IL-6 Inhibition | - | Data not available | - |
| NO Production Inhibition | - | Data not available | - |
Conclusion and Future Directions
This compound is a promising but understudied natural compound. Preliminary information suggests it possesses antioxidant and anti-inflammatory properties, with a potential mechanism involving the inhibition of PLA2. However, there is a significant lack of in-depth scientific research to substantiate these claims with quantitative data and detailed mechanistic studies.
Future research should focus on the isolation and purification of this compound to enable comprehensive pharmacological evaluation. In vitro and in vivo studies are necessary to determine its efficacy and safety profile for various therapeutic applications. Elucidation of its mechanism of action and the signaling pathways it modulates will be crucial for its potential development as a therapeutic agent. Researchers in the fields of natural product chemistry, pharmacology, and drug discovery are encouraged to investigate this compound further to unlock its full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. ijlpr.com [ijlpr.com]
- 3. Antioxidant Activities of Extract and Fractions from the Hypocotyls of the Mangrove Plant Kandelia candel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant activities of extract and fractions from the hypocotyls of the mangrove plant Kandelia candel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Condensed tannins from mangrove species Kandelia candel and Rhizophora mangle and their antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetic study of the radical-scavenging activity of vitamin E and ubiquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Comparative Analysis of the Antioxidant Activity of Cassia fistula Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are PLA2 inhibitors and how do they work? [synapse.patsnap.com]
- 13. Insights into the mechanism of inhibition of phospholipase A2 by resveratrol: An extensive molecular dynamics simulation and binding free energy calculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. vliz.be [vliz.be]
- 15. Flavonoids as phospholipase A2 inhibitors: importance of their structure for selective inhibition of group II phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanism of inhibition of human secretory phospholipase A2 by flavonoids: rationale for lead design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The effects of two new antagonists of secretory PLA2 on TNF, iNOS, and COX-2 expression in activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]
Early Studies on Cinchonain IIb: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational studies of Cinchonain IIb, a flavan-3-ol derivative isolated from Cinchona succirubra. While early research primarily focused on its isolation and structural elucidation, this document also provides a framework of standard experimental protocols relevant to the potential biological activities of this class of compounds, addressing the core requirements for in-depth scientific exploration.
Discovery and Structural Characterization
This compound was first isolated and its structure elucidated in 1982 by G. Nonaka, O. Kawahara, and I. Nishioka. Their research, published in the Chemical & Pharmaceutical Bulletin, identified Cinchonain IIa and IIb as a new type of proanthocyanidin, specifically flavan-3-ol-O-galloyl-(4,8)-flavan-3-ols, from the bark of Cinchona succirubra[1].
Isolation Protocol
The isolation of this compound from the crude drug was achieved through a multi-step extraction and chromatographic process. The general workflow, typical for the isolation of phenolic compounds from plant material, is outlined below.
The structure of this compound was determined using a combination of spectroscopic methods, including UV-visible spectroscopy, infrared spectroscopy, mass spectrometry, and ¹H and ¹³C NMR spectroscopy, along with chemical degradation studies.
Chemical Properties
| Property | Value |
| Molecular Formula | C₃₉H₃₂O₁₅ |
| Molar Mass | 732.66 g/mol |
| Class | Flavan-3-ol |
| Sub-class | Proanthocyanidin |
| Source | Cinchona succirubra |
| Appearance | Amorphous powder |
Potential Biological Activities and Experimental Protocols
While specific early studies on the biological activities of this compound are scarce, related flavan-3-ols and proanthocyanidins are known to possess a range of biological effects, including enzyme inhibition, antioxidant, and anti-inflammatory properties. The following sections detail standardized, representative experimental protocols that could be employed to assess the potential of this compound in these areas.
Enzyme Inhibition Assays
Hyaluronidase is an enzyme that degrades hyaluronic acid and is implicated in inflammation and the spread of toxins.
Protocol:
-
Enzyme Preparation: Bovine testicular hyaluronidase is dissolved in an appropriate buffer (e.g., 0.1 M acetate buffer, pH 3.5).
-
Substrate Preparation: Hyaluronic acid sodium salt is dissolved in the same buffer.
-
Inhibitor Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted.
-
Assay Procedure: a. In a microplate, the enzyme solution is pre-incubated with various concentrations of this compound for a defined period (e.g., 20 minutes) at 37°C. b. The reaction is initiated by adding the hyaluronic acid substrate. c. The mixture is incubated for a further period (e.g., 20 minutes) at 37°C. d. The reaction is stopped by adding an acidic albumin solution. e. The turbidity of the solution is measured spectrophotometrically at a specific wavelength (e.g., 600 nm).
-
Data Analysis: The percentage of inhibition is calculated, and the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.
Collagenase is involved in the degradation of collagen, a key component of the extracellular matrix. Its inhibition is relevant in conditions like arthritis and skin aging.
Protocol:
-
Enzyme Preparation: Clostridium histolyticum collagenase is dissolved in a buffer (e.g., 50 mM Tricine buffer, pH 7.5, containing 400 mM NaCl and 10 mM CaCl₂).
-
Substrate Preparation: A synthetic fluorogenic substrate, such as N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala (FALGPA), is dissolved in the same buffer.
-
Inhibitor Preparation: this compound is prepared as described for the hyaluronidase assay.
-
Assay Procedure: a. The enzyme is pre-incubated with varying concentrations of this compound for 15 minutes. b. The reaction is started by adding the FALGPA substrate. c. The decrease in absorbance at a specific wavelength (e.g., 345 nm) is monitored continuously over time using a spectrophotometer.
-
Data Analysis: The rate of reaction is calculated from the linear portion of the absorbance curve. The percentage of inhibition and the IC50 value are then determined.
Antioxidant Activity Assay
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.
Protocol:
-
DPPH Solution Preparation: A stock solution of DPPH is prepared in methanol.
-
Sample Preparation: this compound is dissolved in methanol at various concentrations.
-
Assay Procedure: a. The DPPH solution is added to the sample solutions. b. The mixture is shaken and incubated in the dark at room temperature for 30 minutes. c. The absorbance is measured at 517 nm against a blank.
-
Data Analysis: The scavenging activity is calculated as a percentage of the discoloration of the DPPH solution. The IC50 value, representing the concentration of the sample that scavenges 50% of the DPPH radicals, is determined.
In Vitro Anti-inflammatory Assay
This assay assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) is cultured in a suitable medium.
-
Cell Treatment: a. Cells are seeded in a 96-well plate and allowed to adhere. b. The cells are then treated with various concentrations of this compound for 1 hour. c. Inflammation is induced by adding LPS (1 µg/mL).
-
Incubation: The plate is incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Nitrite Measurement: The production of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent. The absorbance is measured at 540 nm.
-
Data Analysis: The percentage of inhibition of nitrite production is calculated relative to the LPS-stimulated control. The IC50 value is then determined.
Conclusion and Future Directions
The early research on this compound successfully established its presence in Cinchona succirubra and elucidated its complex chemical structure. However, a significant gap exists in the scientific literature regarding its biological activities. The experimental protocols detailed in this guide provide a roadmap for future investigations into its potential as an enzyme inhibitor, antioxidant, or anti-inflammatory agent. Further research is warranted to explore the pharmacological profile of this compound and to determine if it holds therapeutic promise comparable to other well-studied proanthocyanidins.
References
Methodological & Application
Application Notes and Protocols for In Vivo Studies of Cinchonain IIb
Disclaimer: To date, specific in vivo studies utilizing Cinchonain IIb have not been readily available in the public domain. The following application notes and protocols are therefore based on data from in vivo studies of the closely related compounds, Cinchonain Ia and Cinchonain Ib . Researchers should use this information as a starting point and conduct dose-response and toxicity studies to determine the optimal and safe dosage for this compound in their specific animal models and experimental setups.
Introduction
This compound is a flavonoid belonging to the cinchona alkaloid family, which has garnered interest for its potential therapeutic properties. While in vivo data for this compound is currently lacking, studies on the related compounds Cinchonain Ia and Cinchonain Ib have demonstrated potential anticancer and insulin-secreting activities, respectively. These findings suggest that this compound may also possess valuable pharmacological effects that warrant in vivo investigation.
These application notes provide a summary of the available in vivo dosage information for Cinchonain Ia and Ib, detailed experimental protocols extrapolated from studies on these related compounds, and potential signaling pathways that may be modulated by cinchona alkaloids.
Data Presentation: In Vivo Dosages of Related Cinchonain Compounds
The following table summarizes the dosages of Cinchonain Ia and Cinchonain Ib used in published in vivo studies. This information can serve as a reference for designing initial dose-finding experiments for this compound.
| Compound | Animal Model | Therapeutic Area | Dosage | Route of Administration | Frequency | Reference |
| Cinchonain Ia | Mice | Anticancer | 5 mg/kg body weight | Injection | Every 2 days | [1] |
| Cinchonain Ib | Rats | Insulin Secretion | 108 mg/kg body weight | Oral | Single dose | [2][3] |
Experimental Protocols
The following are detailed methodologies for potential in vivo studies with this compound, based on protocols used for Cinchonain Ia and Ib, as well as general practices for in vivo studies of polyphenols.
Anticancer In Vivo Study (Based on Cinchonain Ia)
This protocol outlines a potential experimental workflow for evaluating the anticancer efficacy of this compound in a mouse xenograft model.
Objective: To assess the anti-tumor activity of this compound in vivo.
Materials:
-
This compound
-
Vehicle for injection (e.g., sterile Phosphate Buffered Saline (PBS) with a solubilizing agent like DMSO, followed by dilution with PBS to a final DMSO concentration of <1%)
-
Cancer cell line (e.g., relevant to the cancer type of interest)
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Sterile syringes and needles
-
Calipers for tumor measurement
-
Animal housing and care facilities
Protocol:
-
Preparation of this compound Solution:
-
Dissolve this compound in a minimal amount of a suitable solvent such as DMSO.
-
Further dilute the solution with sterile PBS to the final desired concentration. The final concentration of the solubilizing agent should be non-toxic to the animals.
-
-
Animal Model and Tumor Implantation:
-
Acclimate immunocompromised mice to the housing conditions for at least one week.
-
Harvest cancer cells and resuspend them in a suitable medium.
-
Subcutaneously inject the cancer cells into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
-
Treatment Protocol:
-
Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into control and treatment groups.
-
Administer this compound (starting with a dose extrapolated from the 5 mg/kg used for Cinchonain Ia) to the treatment group via injection (e.g., intraperitoneal or intravenous) every two days.
-
Administer the vehicle solution to the control group following the same schedule.
-
-
Data Collection and Analysis:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
-
Insulin Secretion In Vivo Study (Based on Cinchonain Ib)
This protocol describes a potential experiment to evaluate the effect of this compound on insulin secretion in a rat model.
Objective: To determine the effect of orally administered this compound on plasma insulin levels.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., water, 0.5% carboxymethylcellulose (CMC) solution)
-
Wistar rats
-
Oral gavage needles
-
Blood collection supplies (e.g., tubes with anticoagulant)
-
Centrifuge
-
Insulin ELISA kit
Protocol:
-
Preparation of this compound Suspension:
-
Suspend this compound in the chosen oral vehicle at the desired concentration. Sonication may be used to ensure a uniform suspension.
-
-
Animal Preparation:
-
Fast the rats overnight (approximately 12-14 hours) with free access to water.
-
-
Administration and Blood Collection:
-
Administer this compound (starting with a dose extrapolated from the 108 mg/kg used for Cinchonain Ib) or the vehicle to the rats via oral gavage.
-
Collect blood samples at various time points post-administration (e.g., 0, 30, 60, 120, and 240 minutes).
-
-
Plasma Separation and Insulin Measurement:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Measure the plasma insulin concentrations using an insulin ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Analyze the changes in plasma insulin levels over time in the this compound-treated group compared to the control group.
-
Potential Signaling Pathways
Based on the known biological activities of related cinchona alkaloids and other polyphenols, this compound may exert its effects through the modulation of key signaling pathways such as NF-κB and PI3K/Akt.
NF-κB Signaling Pathway
The NF-κB signaling pathway is a crucial regulator of inflammation and cell survival. Many natural compounds, including some cinchona alkaloids, have been shown to inhibit this pathway, leading to anti-inflammatory and pro-apoptotic effects.
References
- 1. Cinchonain Ia Shows Promising Antitumor Effects in Combination with L-Asparaginase-Loaded Nanoliposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cinchonain Ib isolated from Eriobotrya japonica induces insulin secretion in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Animal Models for Cinchonain IIb Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinchonain IIb, a flavonolignan naturally occurring in plants of the Cinchona genus, has garnered scientific interest due to its potential therapeutic properties. In vitro studies have highlighted its significant antioxidant and anti-inflammatory activities. To further investigate its pharmacological potential and translate these findings into clinical applications, robust in vivo studies using relevant animal models are essential. This document provides detailed application notes and protocols for researchers investigating the therapeutic effects of this compound in preclinical animal models of inflammation and oxidative stress. Given the limited direct in vivo research on this compound, the following protocols are based on established methodologies for evaluating compounds with similar known biological activities and data from related compounds such as Cinchonain Ia and Ib.
Potential Therapeutic Applications and Corresponding Animal Models
Based on the known in vitro biological activities of this compound, the following therapeutic areas and corresponding animal models are proposed for in vivo investigation:
-
Anti-inflammatory Activity:
-
Carrageenan-Induced Paw Edema in Rodents (Acute Inflammation)
-
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice (Systemic Acute Inflammation)
-
-
Antioxidant Activity:
-
Carbon Tetrachloride (CCl4)-Induced Oxidative Stress in Rats (Hepatotoxicity and Oxidative Damage)
-
Streptozotocin (STZ)-Induced Diabetic Rats (Oxidative Stress associated with Hyperglycemia)
-
Data Presentation: Quantitative Data from Related Cinchonain Compounds
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |
| Cinchonain Ia | Lewis Lung Carcinoma (LLC) tumor-induced mouse model | 5 mg/kg body weight (in nanoliposomes), injected every 2 days for 7 injections | Inhibited tumor development by 27.21% compared to control. | [1] |
| Cinchonain Ib | Normal Wistar rats | 108 mg/kg, oral administration | Significantly enhanced plasma insulin levels for up to 240 minutes. | [2][3] |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats (Acute Inflammation Model)
This model is widely used to assess the anti-inflammatory activity of novel compounds.
Materials:
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Male Wistar rats (180-220 g)
-
Pletysmometer or digital calipers
-
Syringes and needles
Protocol:
-
Animal Acclimatization: Acclimatize rats to laboratory conditions for at least one week prior to the experiment.
-
Grouping: Divide animals into the following groups (n=6-8 per group):
-
Vehicle Control (Vehicle only)
-
Negative Control (Vehicle + Carrageenan)
-
Positive Control (Indomethacin 10 mg/kg + Carrageenan)
-
Test Groups (this compound at various doses + Carrageenan)
-
-
Compound Administration: Administer this compound or vehicle orally one hour before carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the negative control group.
Workflow for Carrageenan-Induced Paw Edema Model
References
- 1. Cinchonain Ia Shows Promising Antitumor Effects in Combination with L-Asparaginase-Loaded Nanoliposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cinchonain Ib isolated from Eriobotrya japonica induces insulin secretion in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Note & Protocol: Quantification of Cinchonain IIb by High-Performance Liquid Chromatography (HPLC)
Introduction
Cinchonain IIb is a flavonolignan found in various plant species. As a bioactive compound, its quantification is crucial for quality control of herbal medicines, phytochemical research, and pharmacokinetic studies. This application note provides a detailed protocol for the quantification of this compound in various sample matrices using a validated High-Performance Liquid Chromatography (HPLC) method adapted from a similar compound, Cinchonain Ib. The method is suitable for researchers, scientists, and professionals in drug development.
Principle
This method utilizes reverse-phase HPLC with UV detection to separate and quantify this compound. The chromatographic separation is achieved on a C18 column with a gradient elution of methanol and water. The concentration of this compound is determined by comparing the peak area of the sample to that of a calibration curve prepared with a this compound reference standard.
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
HPLC grade methanol
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid (or Trifluoroacetic acid, TFA)
-
Sample matrix (e.g., plant extract, plasma)
-
Solid Phase Extraction (SPE) cartridges (C18, if required for sample cleanup)
-
0.45 µm syringe filters
Instrumentation
-
HPLC system equipped with:
-
Binary or quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Centrifuge
Experimental Protocols
1. Standard Solution Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.
2. Sample Preparation
The sample preparation method will vary depending on the matrix. Below are general guidelines for plant extracts and plasma.
-
Plant Extracts:
-
Accurately weigh 1 g of the dried and powdered plant material.
-
Extract with 20 mL of methanol by sonication for 30 minutes, followed by centrifugation at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process twice more.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the residue in 10 mL of the initial mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before HPLC injection. For cleaner samples, a Solid Phase Extraction (SPE) cleanup step may be necessary.
-
-
Plasma Samples (Protein Precipitation):
-
To 200 µL of plasma, add 600 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the initial mobile phase.
-
Filter through a 0.45 µm syringe filter before injection.
-
3. HPLC Conditions
The following HPLC conditions are recommended for the analysis of this compound:
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Gradient Program | 0-5 min, 10% B; 5-30 min, 10-90% B; 30-35 min, 90% B; 35-40 min, 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
4. Method Validation
To ensure the reliability of the results, the method should be validated according to ICH guidelines. The key validation parameters are summarized in the table below.
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) > 0.999 for a calibration curve with at least 5 concentration points. |
| Accuracy (% Recovery) | 80-120% for spiked samples at three different concentration levels (low, medium, high). |
| Precision (% RSD) | Intra-day and inter-day precision should have a Relative Standard Deviation (RSD) of < 2%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1, with acceptable precision and accuracy. |
| Specificity | The peak for this compound should be well-resolved from other components in the sample matrix. Peak purity analysis using a DAD is recommended. |
Data Presentation
The quantitative data obtained from the validation and sample analysis should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Calibration Curve Data for this compound
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | [Example Value] |
| 5 | [Example Value] |
| 10 | [Example Value] |
| 25 | [Example Value] |
| 50 | [Example Value] |
| 100 | [Example Value] |
| r² | >0.999 |
Table 2: Accuracy and Precision Data
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) | Intra-day RSD (%) | Inter-day RSD (%) |
| 5 (Low) | [Example Value] | [Example %] | [<2%] | [<2%] |
| 25 (Medium) | [Example Value] | [Example %] | [<2%] | [<2%] |
| 75 (High) | [Example Value] | [Example %] | [<2%] | [<2%] |
Visualizations
Experimental Workflow
Application Notes & Protocols: Extraction and Purification of Cinchonain IIb from Trichilia catigua
Introduction
Cinchonain IIb is a polyphenolic compound, specifically a flavan-lignan, found in various medicinal plants, including the bark of Trichilia catigua, a tree native to Brazil popularly known as Catuaba.[1] This compound, along with its isomers, is recognized for a range of biological activities, including potent antioxidant and anti-inflammatory effects.[2] The anti-inflammatory properties are partly attributed to the inhibition of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. This document provides detailed protocols for the extraction, fractionation, and purification of this compound from the bark of Trichilia catigua for research and drug development purposes.
Materials and Reagents
| Equipment | Chemicals & Consumables |
| High-Performance LiquidChromatography (HPLC) System(Preparative & Analytical) | Bark of Trichilia catigua, air-dried and ground |
| Rotary Evaporator | Ethanol (95%, ACS Grade) |
| Lyophilizer (Freeze-Dryer) | Methanol (HPLC Grade) |
| Solid-Phase Extraction (SPE) Manifold | Acetonitrile (HPLC Grade) |
| Centrifuge | Chloroform (ACS Grade) |
| Vortex Mixer | Formic Acid (ACS Grade) |
| Analytical Balance | Water (Deionized, 18 MΩ·cm) |
| Glass Chromatography Columns | C18 SPE Cartridges |
| pH Meter | Preparative Phenyl-Hexyl HPLC Column |
| Analytical Phenyl-Hexyl HPLC Column | |
| Silica Gel for Column Chromatography | |
| 0.45 µm Syringe Filters |
Experimental Protocols
Protocol 1: Crude Extraction of Polyphenols
This protocol describes the initial extraction of total polyphenols from the dried bark of Trichilia catigua.
-
Maceration: Weigh 200 g of finely ground, air-dried T. catigua bark.
-
Solvent Addition: Place the ground bark into a large vessel and add 1 L of 50% ethanol-water solution (hydroalcoholic solution).
-
Extraction: Macerate the mixture for 7 days at room temperature with occasional agitation.
-
Filtration: After 7 days, filter the mixture through cheesecloth and then through Whatman No. 1 filter paper to remove solid plant material.
-
Solvent Evaporation: Concentrate the resulting filtrate using a rotary evaporator at 40°C under reduced pressure to remove the ethanol.
-
Lyophilization: Freeze the remaining aqueous extract and lyophilize to obtain a dry powder. The expected yield is approximately 15% of the initial dry bark weight.[2]
Protocol 2: Fractionation by Solid-Phase Extraction (SPE)
This step aims to enrich the Cinchonain content and remove interfering substances.
-
Sample Preparation: Dissolve 1 g of the lyophilized crude extract in 10 mL of 20% methanol in water.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 10 mL of methanol followed by 10 mL of deionized water.
-
Sample Loading: Load the dissolved extract onto the conditioned C18 cartridge.
-
Washing: Wash the cartridge with 20 mL of deionized water to remove highly polar compounds.
-
Elution: Elute the polyphenol-enriched fraction with 15 mL of 80% methanol in water.
-
Drying: Collect the eluate and dry it under a stream of nitrogen or using a rotary evaporator. This fraction is now enriched with this compound.
Protocol 3: Isolation by Preparative HPLC
This final protocol details the isolation of pure this compound using preparative High-Performance Liquid Chromatography.
-
Sample Preparation: Reconstitute the dried, enriched fraction from Protocol 2 in the HPLC mobile phase at a concentration of 50 mg/mL and filter through a 0.45 µm syringe filter.
-
HPLC Conditions: Set up the preparative HPLC system according to the parameters in the table below.
-
Injection and Fraction Collection: Inject the sample onto the column. Collect fractions based on the elution time corresponding to the this compound peak, as determined by preliminary analytical HPLC runs.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm the purity of the isolated this compound.
-
Drying: Pool the pure fractions and remove the solvent by lyophilization to obtain pure this compound as a powder.
Data Presentation
Table 1: Extraction Yields from Trichilia catigua Bark
| Extraction Method | Solvent System | Yield (%) | Reference |
| Maceration / Turbolysis | 50% Ethanol-Water | 15.25% | [2] |
| Maceration | Water (Decoction) | 13.52% | [2] |
| Maceration / Ultrasound | Chloroform | 1.98% | [2] |
Table 2: HPLC Parameters for Purification and Analysis
| Parameter | Preparative HPLC (Isolation) | Analytical HPLC (Purity Check) |
| Column | Phenyl-Hexyl, 250 x 20 mm, 10 µm | Phenyl-Hexyl, 150 x 4.6 mm, 5 µm |
| Mobile Phase | Gradient of Water (A) and Methanol (B), both with 0.1% Formic Acid | Isocratic: Acetonitrile/Methanol/THF in buffered water |
| Gradient | 30-70% B over 40 min | N/A |
| Flow Rate | 15 mL/min | 1.0 mL/min |
| Detection | UV at 280 nm | UV at 280 nm |
| Injection Volume | 1-5 mL | 10 µL |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for this compound extraction and purification.
Inhibition of NF-κB Signaling Pathway
Caption: Proposed inhibition of the NF-κB pathway by this compound.
References
Application Notes and Protocols for Cinchonain IIb in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinchonain IIb, a flavonolignan found in certain medicinal plants, has garnered interest for its potential therapeutic properties, including its anti-inflammatory and antioxidant activities. A key mechanism underlying its bioactivity is believed to be the inhibition of specific enzymes involved in disease pathology. These application notes provide detailed protocols for evaluating the inhibitory effects of this compound on several key enzymes implicated in inflammation and tissue degradation: Phospholipase A2 (PLA2), Hyaluronidase, Collagenase, and Elastase.
The provided methodologies serve as a comprehensive guide for researchers seeking to characterize the enzymatic inhibition profile of this compound and similar natural compounds. The protocols are designed to be adaptable for high-throughput screening and detailed kinetic analysis.
Data Presentation: Inhibitory Activity of this compound
The following tables summarize hypothetical inhibitory activities of this compound against target enzymes. These values are provided as illustrative examples for data presentation and should be determined experimentally for specific assay conditions.
Table 1: Hypothetical IC50 Values of this compound against Inflammatory and Tissue-Degrading Enzymes
| Enzyme Target | Hypothetical IC50 (µM) | Positive Control | Hypothetical Positive Control IC50 (µM) |
| Phospholipase A2 (sPLA2-IIA) | 15 µM | Indomethacin | 28 µM[1] |
| Hyaluronidase | 25 µM | Luteolin | 67.38 µg/mL |
| Collagenase | 50 µM | Epigallocatechin gallate (EGCG) | Not Specified |
| Elastase | 30 µM | Oleanolic Acid | 13.426 µM[2] |
Note: The IC50 values for this compound are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Experimental Protocols
Phospholipase A2 (PLA2) Inhibition Assay
Principle:
Secretory phospholipase A2 (sPLA2) catalyzes the hydrolysis of the sn-2 ester bond of phospholipids, releasing arachidonic acid.[2] This assay measures the inhibition of sPLA2 activity by monitoring the release of a fluorescent reporter from a liposomal substrate.
Materials:
-
This compound
-
Human recombinant sPLA2-IIA
-
Fluorescently labeled phospholipid substrate (e.g., PED-A1)
-
Liposomes (e.g., phosphatidylcholine/phosphatidylglycerol)
-
Tris-HCl buffer (pH 7.5)
-
Calcium Chloride (CaCl2)
-
Bovine Serum Albumin (BSA)
-
Indomethacin (positive control)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 1 mM CaCl2, 0.05% BSA, pH 7.5.
-
Prepare a stock solution of this compound in DMSO. Serially dilute in Assay Buffer to obtain a range of test concentrations.
-
Prepare a stock solution of Indomethacin in DMSO and dilute similarly.
-
Prepare the sPLA2-IIA enzyme solution in Assay Buffer.
-
Prepare the fluorescent substrate-liposome solution according to the manufacturer's instructions.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 20 µL of the this compound dilution or positive control. For the control (no inhibitor) and blank (no enzyme) wells, add 20 µL of Assay Buffer with the corresponding DMSO concentration.
-
Add 20 µL of the sPLA2-IIA enzyme solution to all wells except the blank wells. Add 20 µL of Assay Buffer to the blank wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 160 µL of the fluorescent substrate-liposome solution to all wells.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 528 nm.
-
Continue to monitor the fluorescence every 5 minutes for a total of 60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration.
-
Determine the percentage of inhibition for each concentration of this compound compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Hyaluronidase Inhibition Assay
Principle:
Hyaluronidase is an enzyme that degrades hyaluronic acid, a major component of the extracellular matrix.[1] This assay is based on the precipitation of undigested hyaluronic acid with an acidic albumin solution. The turbidity of the solution is measured, which is inversely proportional to the enzyme activity.
Materials:
-
This compound
-
Bovine testicular hyaluronidase
-
Hyaluronic acid sodium salt
-
Phosphate buffer (pH 7.0)
-
Acidic albumin solution (Bovine serum albumin in acetate buffer)
-
Luteolin (positive control)
-
96-well microplate
-
Microplate reader (600 nm)
Procedure:
-
Prepare Reagents:
-
Enzyme solution: Dissolve hyaluronidase in phosphate buffer.
-
Substrate solution: Dissolve hyaluronic acid in phosphate buffer.
-
Prepare a stock solution of this compound in DMSO and serially dilute in phosphate buffer.
-
Prepare a stock solution of Luteolin in DMSO and dilute similarly.
-
-
Assay Protocol:
-
Add 50 µL of the this compound dilution or positive control to the wells of a 96-well plate. For the control and blank wells, add 50 µL of buffer with the corresponding DMSO concentration.
-
Add 50 µL of the hyaluronidase solution to all wells except the blank. Add 50 µL of buffer to the blank wells.
-
Pre-incubate the plate at 37°C for 20 minutes.
-
Add 50 µL of the hyaluronic acid solution to all wells to start the reaction.
-
Incubate at 37°C for 20 minutes.
-
Stop the reaction by adding 200 µL of the acidic albumin solution to each well.
-
Let the plate stand at room temperature for 10 minutes.
-
Measure the absorbance at 600 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / (A_control - A_blank)] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
Collagenase Inhibition Assay
Principle:
Collagenase is a matrix metalloproteinase that breaks down collagen.[3] This assay utilizes a synthetic peptide substrate (FALGPA) that mimics a collagen cleavage site. Upon cleavage by collagenase, the absorbance of the solution changes, which can be monitored spectrophotometrically.
Materials:
-
This compound
-
Collagenase from Clostridium histolyticum
-
FALGPA (N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala) substrate
-
Tricine buffer (pH 7.5)
-
Calcium Chloride (CaCl2)
-
Epigallocatechin gallate (EGCG) (positive control)
-
96-well UV-transparent microplate
-
UV-Vis microplate reader (345 nm)
Procedure:
-
Prepare Reagents:
-
Assay Buffer: 50 mM Tricine, 10 mM CaCl2, 400 mM NaCl, pH 7.5.
-
Dissolve collagenase in Assay Buffer.
-
Dissolve FALGPA in Assay Buffer.
-
Prepare a stock solution of this compound in DMSO and serially dilute in Assay Buffer.
-
Prepare a stock solution of EGCG in DMSO and dilute similarly.
-
-
Assay Protocol:
-
Add 20 µL of the this compound dilution or positive control to the wells of a 96-well plate. For control and blank wells, add buffer with the corresponding DMSO concentration.
-
Add 20 µL of the collagenase solution to all wells except the blank. Add 20 µL of Assay Buffer to the blank wells.
-
Pre-incubate at 37°C for 15 minutes.
-
Add 160 µL of the FALGPA substrate solution to all wells.
-
Immediately measure the absorbance at 345 nm and continue to read every 5 minutes for 30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction from the linear portion of the absorbance vs. time plot.
-
Determine the percentage of inhibition for each concentration of this compound.
-
Calculate the IC50 value from the dose-response curve.
-
Elastase Inhibition Assay
Principle:
Elastase is a serine protease that degrades elastin.[4] This assay uses a chromogenic substrate, N-Succinyl-Ala-Ala-Ala-p-nitroanilide (SANA), which releases p-nitroaniline upon cleavage by elastase, resulting in a yellow color that can be measured spectrophotometrically.
Materials:
-
This compound
-
Porcine pancreatic elastase
-
N-Succinyl-Ala-Ala-Ala-p-nitroanilide (SANA)
-
Tris-HCl buffer (pH 8.0)
-
Oleanolic acid (positive control)
-
96-well microplate
-
Microplate reader (410 nm)
Procedure:
-
Prepare Reagents:
-
Assay Buffer: 0.1 M Tris-HCl, pH 8.0.
-
Dissolve elastase in Assay Buffer.
-
Dissolve SANA in Assay Buffer.
-
Prepare a stock solution of this compound in DMSO and serially dilute in Assay Buffer.
-
Prepare a stock solution of oleanolic acid in DMSO and dilute similarly.
-
-
Assay Protocol:
-
Add 20 µL of the this compound dilution or positive control to the wells of a 96-well plate. For control and blank wells, add buffer with the corresponding DMSO concentration.
-
Add 20 µL of the elastase solution to all wells except the blank. Add 20 µL of Assay Buffer to the blank wells.
-
Pre-incubate at 25°C for 15 minutes.
-
Add 160 µL of the SANA substrate solution to all wells.
-
Incubate at 25°C and measure the absorbance at 410 nm every 2 minutes for 20 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate from the linear portion of the absorbance vs. time plot.
-
Determine the percentage of inhibition for each concentration of this compound.
-
Calculate the IC50 value from the dose-response curve.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits the arachidonic acid pathway.
Caption: General workflow for enzyme inhibition assays.
Conclusion
The protocols outlined in these application notes provide a robust framework for investigating the inhibitory potential of this compound against key enzymes involved in inflammation and tissue degradation. By following these detailed methodologies, researchers can obtain reliable and reproducible data to further elucidate the pharmacological profile of this compound and its potential as a therapeutic agent. The provided diagrams offer a visual representation of the potential mechanism of action and the experimental workflow, aiding in the comprehension and execution of these assays. Further optimization of assay conditions may be required to suit specific laboratory settings and research objectives.
References
- 1. Inhibitors of the hyaluronidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic and natural inhibitors of phospholipases A2: their importance for understanding and treatment of neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application of Cinchonain IIb in Antioxidant Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinchonain IIb, a flavonoid found in the bark of Kandelia candel, has garnered interest for its potential health benefits, including its antioxidant properties.[] This document provides detailed application notes and standardized protocols for evaluating the antioxidant capacity of this compound using common in vitro assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization, ORAC (Oxygen Radical Absorbance Capacity), and the Cellular Antioxidant Activity (CAA) assay. Additionally, the potential involvement of the Nrf2 signaling pathway in the antioxidant mechanism of action is discussed.
Data Presentation
Table 1: In Vitro Radical Scavenging Activity of this compound
| Assay | Parameter | This compound | Standard (e.g., Trolox) |
| DPPH | IC50 (µg/mL) | To be determined | To be determined |
| ABTS | IC50 (µg/mL) | To be determined | To be determined |
| ORAC | µmol TE/g | To be determined | 1.0 (by definition) |
IC50: The concentration of the sample required to scavenge 50% of the free radicals. µmol TE/g: Micromoles of Trolox Equivalents per gram of the sample.
Table 2: Cellular Antioxidant Activity of this compound
| Assay | Cell Line | Parameter | This compound | Standard (e.g., Quercetin) |
| CAA | e.g., HepG2 | EC50 (µg/mL) | To be determined | To be determined |
EC50: The concentration of the sample required to provide 50% antioxidant effect in a cellular system.
Experimental Protocols
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which can be measured spectrophotometrically.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (analytical grade)
-
Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Preparation of this compound and standard solutions: Prepare a stock solution of this compound in methanol. From this stock, prepare a series of dilutions to obtain a range of concentrations to be tested. Prepare a similar dilution series for the positive control.
-
Assay Procedure:
-
Add 100 µL of the DPPH solution to each well of a 96-well microplate.
-
Add 100 µL of the different concentrations of this compound or the standard to the wells.
-
For the blank, add 100 µL of methanol instead of the sample.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
Data Analysis:
The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Scavenging = [(A_control - A_sample) / A_control] * 100
Where:
-
A_control is the absorbance of the control (DPPH solution without the sample).
-
A_sample is the absorbance of the DPPH solution with the sample.
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of this compound and calculating the concentration at which 50% of the DPPH radicals are scavenged.
Experimental Workflow:
Caption: DPPH Radical Scavenging Assay Workflow.
ABTS Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the long-lived ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Phosphate Buffered Saline (PBS) or Ethanol
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of ABTS•+ solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
-
Working ABTS•+ solution: Dilute the stock ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of this compound and standard solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) and create a series of dilutions. Prepare a similar dilution series for the Trolox standard.
-
Assay Procedure:
-
Add 190 µL of the working ABTS•+ solution to each well of a 96-well microplate.
-
Add 10 µL of the different concentrations of this compound or the standard to the wells.
-
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
Data Analysis:
The percentage of ABTS•+ scavenging activity is calculated using the following formula:
% Scavenging = [(A_control - A_sample) / A_control] * 100
Where:
-
A_control is the absorbance of the control (ABTS•+ solution without the sample).
-
A_sample is the absorbance of the ABTS•+ solution with the sample.
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of this compound. The antioxidant capacity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Experimental Workflow:
Caption: ABTS Radical Cation Decolorization Assay Workflow.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the antioxidant's ability to inhibit the decline in fluorescence of a probe (typically fluorescein) that is damaged by peroxyl radicals generated from AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
Materials:
-
This compound
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Trolox
-
Phosphate buffer (75 mM, pH 7.4)
-
Black 96-well microplate
-
Fluorescence microplate reader with temperature control
Protocol:
-
Preparation of reagents:
-
Prepare a fluorescein working solution (e.g., 10 nM) in 75 mM phosphate buffer.
-
Prepare an AAPH solution (e.g., 240 mM) in 75 mM phosphate buffer. Prepare this solution fresh daily.
-
Prepare a stock solution of this compound and a series of dilutions in phosphate buffer.
-
Prepare a series of Trolox standards in phosphate buffer.
-
-
Assay Procedure:
-
Add 150 µL of the fluorescein working solution to each well of a black 96-well microplate.
-
Add 25 µL of this compound dilutions, Trolox standards, or phosphate buffer (for the blank) to the wells.
-
Pre-incubate the plate at 37°C for 10-15 minutes in the plate reader.
-
-
Initiation and Measurement:
-
Add 25 µL of the AAPH solution to each well to initiate the reaction.
-
Immediately start monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm. The plate should be maintained at 37°C.
-
Data Analysis:
The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations. The ORAC value of this compound is then determined from the standard curve and expressed as micromoles of Trolox Equivalents (TE) per gram or mole of the compound.
Experimental Workflow:
Caption: ORAC Assay Workflow.
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the ability of a compound to inhibit intracellular ROS generation in a biologically relevant system. It utilizes a fluorescent probe, DCFH-DA, which is taken up by cells and becomes fluorescent upon oxidation.
Materials:
-
This compound
-
Human hepatocarcinoma (HepG2) cells or other suitable cell line
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)
-
AAPH
-
Quercetin (positive control)
-
Black 96-well cell culture plate
-
Fluorescence microplate reader
Protocol:
-
Cell Culture: Seed HepG2 cells in a black 96-well plate at an appropriate density and allow them to reach confluence.
-
Treatment:
-
Remove the culture medium and wash the cells with PBS.
-
Treat the cells with various concentrations of this compound or quercetin dissolved in treatment medium for 1 hour.
-
-
Probe Loading:
-
Remove the treatment medium and wash the cells with PBS.
-
Add medium containing DCFH-DA (e.g., 25 µM) to each well and incubate for 1 hour.
-
-
Induction of Oxidative Stress:
-
Remove the DCFH-DA solution and wash the cells with PBS.
-
Add AAPH solution (e.g., 600 µM) in PBS to all wells to induce oxidative stress.
-
-
Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity every 5 minutes for 1 hour at an excitation of 485 nm and an emission of 535 nm.
Data Analysis:
The CAA value is calculated based on the area under the fluorescence versus time curve. The percentage of inhibition of cellular antioxidant activity is calculated. The EC50 value, the concentration required to achieve 50% inhibition, is then determined.
Experimental Workflow:
Caption: Cellular Antioxidant Activity (CAA) Assay Workflow.
Potential Mechanism of Action: Nrf2 Signaling Pathway
The antioxidant effects of many phytochemicals are mediated through the activation of the Keap1-Nrf2-ARE signaling pathway. Nrf2 (Nuclear factor erythroid 2-related factor 2) is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. However, upon exposure to oxidative stress or certain activators, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the upregulation of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).
While direct evidence for this compound activating the Nrf2 pathway is not currently available, its polyphenolic structure suggests it may have the potential to act as an Nrf2 activator. Further research, such as Western blotting for Nrf2 nuclear translocation and qPCR for the expression of Nrf2 target genes, would be necessary to confirm this mechanism.
Nrf2 Signaling Pathway Diagram:
References
Cinchonain IIb as a Research Tool: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinchonain IIb is a flavonolignan, a type of polyphenol, purified from the bark of plants such as Kandelia candel[]. Like other cinchonains, it belongs to a group of naturally occurring compounds that exhibit a range of biological activities, including antioxidant and anti-inflammatory effects[][2]. Its potential as a research tool stems from these properties, making it a subject of interest for investigating cellular pathways related to oxidative stress and inflammation. This document provides an overview of its known applications and general protocols for its use in a research setting.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₀O₉ | PubChem |
| Molecular Weight | 452.415 g/mol | [3] |
| CAS Number | 85022-68-0 | [] |
| pKa | 8.85 ± 0.70 | [] |
Biological Activities and Applications
This compound has demonstrated several biological activities that can be harnessed for research purposes.
-
Antioxidant Activity : this compound exhibits high radical scavenging activity and reducing power[]. This makes it a useful tool for studying the effects of antioxidants on cellular systems and for use as a positive control in antioxidant assays.
-
Anti-inflammatory Activity : Research has shown that this compound possesses anti-inflammatory properties through the inhibition of inflammatory phospholipase A2 (PLA2)[]. This allows for its use in studies investigating inflammatory pathways and screening for novel anti-inflammatory agents.
-
Insulinotropic Effects : While research is more specific to the related compound Cinchonain Ib, it has been shown to induce insulin secretion both in vitro and in vivo[3][4][5]. This suggests that this compound could be explored for similar effects in diabetes and metabolic research.
Experimental Protocols
The following are generalized protocols that can be adapted for the use of this compound in various experimental settings. Researchers should optimize these protocols for their specific cell lines or assay conditions.
Protocol 1: In Vitro Antioxidant Activity Assessment - DPPH Radical Scavenging Assay
This protocol is a common method to evaluate the free radical scavenging activity of a compound.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
96-well microplate
-
Microplate reader
-
Ascorbic acid (as a positive control)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Keep this solution in the dark.
-
Prepare a stock solution of ascorbic acid (e.g., 1 mg/mL) in methanol.
-
-
Assay Procedure:
-
Create a serial dilution of the this compound stock solution to obtain a range of concentrations to be tested.
-
In a 96-well plate, add 100 µL of each this compound dilution to respective wells.
-
Add 100 µL of the DPPH solution to each well.
-
For the positive control, add 100 µL of various dilutions of ascorbic acid and 100 µL of the DPPH solution.
-
For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100
-
Plot the % inhibition against the concentration of this compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on a cell line of interest.
Materials:
-
This compound
-
Cell line of interest (e.g., HeLa, HepG2)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plate
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
-
Treatment:
-
Prepare various concentrations of this compound in a complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound solutions to the respective wells.
-
Include wells with untreated cells (vehicle control) and a blank (medium only).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Viability = (Abs_sample / Abs_control) * 100
-
Plot the % viability against the concentration of this compound to determine the IC50 value.
-
Protocol 3: Anti-inflammatory Activity - Phospholipase A2 (PLA2) Inhibition Assay
This protocol provides a general framework for assessing the inhibitory effect of this compound on PLA2 activity.
Materials:
-
This compound
-
Secretory PLA2 (sPLA2) enzyme
-
Phospholipid substrate (e.g., phosphatidylcholine)
-
Assay buffer (e.g., Tris-HCl with CaCl₂)
-
Fluorescent probe or colorimetric reagent for detecting fatty acid release
-
96-well plate
-
Fluorometer or spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in the assay buffer.
-
Prepare the sPLA2 enzyme solution in the assay buffer.
-
Prepare the phospholipid substrate vesicles containing a fluorescent probe.
-
-
Assay Execution:
-
In a 96-well plate, add the this compound dilutions.
-
Add the sPLA2 enzyme solution to the wells and incubate for a short period to allow for inhibitor binding.
-
Initiate the reaction by adding the phospholipid substrate.
-
Monitor the change in fluorescence or absorbance over time using a plate reader.
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of substrate hydrolysis) for each concentration of this compound.
-
Calculate the percentage of PLA2 inhibition relative to the untreated control.
-
Plot the % inhibition against the this compound concentration to determine the IC50 value.
-
References
Application Notes and Protocols for Cinchonain IIb Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of Cinchonain IIb solutions for various in vitro experiments, including recommendations for solvents, storage, and handling. Due to the limited availability of specific quantitative data for this compound, some recommendations are based on general practices for flavonoids and related Cinchonain compounds. Researchers are strongly advised to perform small-scale solubility and stability tests prior to large-scale experiments.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in the table below. This information is crucial for the accurate preparation of stock solutions and experimental dilutions.
| Property | Value | Source |
| Molecular Formula | C₃₉H₃₂O₁₅ | --INVALID-LINK--[1][] |
| Molecular Weight | 740.66 g/mol | --INVALID-LINK--[1][] |
| Appearance | Brown powder | --INVALID-LINK--[1] |
| pKa (Predicted) | 8.85 ± 0.70 | --INVALID-LINK--[1][] |
| Stability | Stable at normal ambient temperature. | --INVALID-LINK--[1][] |
Solution Preparation Protocols
General Guidelines for Handling this compound
-
Weighing: this compound is a powder and should be handled in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Static Electricity: Due to its powdered form, this compound may be sensitive to static electricity. The use of an anti-static weigh boat or an ionization gun is recommended for accurate measurement.
-
Light and Air Sensitivity: As with many phenolic compounds, prolonged exposure to light and air may lead to degradation. Store the solid compound and prepared solutions protected from light.
Preparation of a High-Concentration Stock Solution
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound due to its ability to dissolve a wide range of organic molecules.[3][4][5] For cell culture experiments, the final concentration of DMSO in the medium should be kept low (typically ≤ 0.5%) to avoid cytotoxicity.[3]
Protocol:
-
Determine the Desired Stock Concentration: A common starting stock concentration for in vitro experiments is 10 mM.
-
Calculate the Required Mass: Use the following formula to calculate the mass of this compound needed: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000 Example for a 10 mM stock in 1 mL of DMSO: Mass (mg) = 10 mM x 1 mL x 740.66 g/mol / 1000 = 7.41 mg
-
Dissolution: a. Carefully weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube or vial. b. Add the desired volume of high-purity, sterile DMSO. c. Vortex or sonicate the solution gently until the this compound is completely dissolved. The solution may need to be warmed slightly (e.g., to 37°C) to aid dissolution.[5]
-
Sterilization: If required for your experiment, filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: a. Aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[3] b. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]
Preparation of Working Solutions for Cell-Based Assays
Protocol:
-
Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature, protected from light.
-
Serial Dilutions: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: To avoid precipitation of the compound, it is recommended to perform dilutions in a stepwise manner.[3] For example, first, dilute the DMSO stock into a small volume of media, vortex gently, and then add this intermediate dilution to the final volume of media.
-
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture wells is consistent across all treatments, including the vehicle control, and is at a non-toxic level (typically ≤ 0.5%).[3]
-
Use Immediately: It is best to prepare working solutions fresh for each experiment.
Experimental Protocols and Expected Quantitative Data
While specific experimental data for this compound is limited, the following protocols for common assays are provided as a starting point. The quantitative data presented is based on related compounds and general expectations for flavonoids. It is imperative to determine the optimal concentrations and conditions for this compound empirically in your specific experimental system.
In Vitro Antioxidant Activity Assays
This compound is reported to have strong antioxidant activity.[1][] Common methods to evaluate this are the DPPH and ABTS radical scavenging assays.
| Assay | Principle | Typical Concentration Range to Test | Expected IC₅₀ Range (µg/mL) |
| DPPH Radical Scavenging Assay | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow. | 1 - 100 µg/mL | 5 - 50 |
| ABTS Radical Scavenging Assay | Measures the ability of an antioxidant to scavenge the ABTS radical cation, leading to a reduction in absorbance. | 1 - 100 µg/mL | 10 - 70 |
Experimental Workflow for Antioxidant Assays
Workflow for determining the antioxidant activity of this compound.
In Vitro Anti-Inflammatory Activity Assays
This compound has been reported to exhibit anti-inflammatory activity through the inhibition of inflammatory phospholipase A2 (PLA2).[1][] A common method to assess anti-inflammatory effects in vitro is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
| Assay | Principle | Typical Concentration Range to Test (µM) | Expected IC₅₀ Range (µM) |
| Nitric Oxide (NO) Inhibition Assay | Measures the inhibition of NO production (quantified by the Griess reagent) in LPS-stimulated macrophages. | 1 - 100 | 10 - 50 |
| PLA2 Inhibition Assay | Measures the inhibition of the enzymatic activity of phospholipase A2. | 1 - 50 | 5 - 25 |
Signaling Pathway: this compound in Anti-Inflammation
The reported mechanism of anti-inflammatory action for this compound is the inhibition of phospholipase A2 (PLA2). PLA2 is a key enzyme in the inflammatory cascade, responsible for the release of arachidonic acid from membrane phospholipids. Arachidonic acid is a precursor for the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes.
References
Troubleshooting & Optimization
Troubleshooting Cinchonain IIb solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cinchonain IIb. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a flavonoid, a type of natural compound.[] It is known to exhibit anti-inflammatory activity through the inhibition of inflammatory phospholipase A2 (PLA2).[] Additionally, it has demonstrated strong radical scavenging activity and reducing power, suggesting it has antioxidant properties.[][2]
Q2: What are the general solubility characteristics of this compound?
A2: Like many flavonoids, this compound has low solubility in aqueous solutions. It is more readily soluble in organic solvents.
Q3: In which organic solvents can I dissolve this compound?
A3: Based on supplier information, this compound is soluble in Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[2]
Q4: Is there a recommended method to enhance the solubility of this compound?
A4: Yes, for obtaining a higher solubility, it is recommended to warm the solution at 37°C and agitate it.[3]
Troubleshooting Guide
Q5: I am observing a precipitate after adding my this compound stock solution to an aqueous buffer. What is happening and how can I prevent this?
A5: This phenomenon, often called "crashing out," occurs when a compound that is soluble in an organic solvent is introduced into a solution in which it is not soluble (in this case, an aqueous buffer). The rapid change in solvent polarity causes the compound to precipitate.
Here are some steps to prevent precipitation:
-
Slow, Dropwise Addition: Add the this compound stock solution to the aqueous buffer very slowly, drop by drop, while continuously and vigorously vortexing or stirring the buffer. This rapid dispersion helps to avoid localized high concentrations of the compound that can lead to immediate precipitation.
-
Optimize Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in your aqueous solution as low as possible, ideally below 1%. High concentrations of organic solvents can be toxic to cells and may affect your experimental results.
-
Work at Room Temperature or Slightly Warmed: Ensure your aqueous buffer is at room temperature or slightly warmed. Cold buffers can decrease the solubility of hydrophobic compounds.
-
Consider Surfactants: For particularly difficult compounds, incorporating a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, into your aqueous buffer can help to maintain solubility.
Q6: My this compound solution is cloudy. What could be the cause and how can I fix it?
A6: A cloudy solution indicates that the this compound is not fully dissolved and may exist as a fine suspension.
-
Incomplete Dissolution: Ensure you have followed the recommended procedure for dissolving the compound, including warming and agitation.
-
Sonication: Using a bath sonicator for a short period can help to break up small aggregates and improve dissolution.
-
Filtration: If cloudiness persists after attempting to fully dissolve the compound, it may be necessary to filter the solution through a 0.22 µm syringe filter to remove any undissolved particles before use in cell-based assays. Be aware that this may reduce the actual concentration of the dissolved compound.
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents
| Solvent | Solubility | Notes |
| Water & Aqueous Buffers | Poorly Soluble | Prone to precipitation when diluted from organic stock solutions. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for preparing stock solutions. |
| Chloroform | Soluble | |
| Dichloromethane | Soluble | |
| Ethyl Acetate | Soluble | |
| Acetone | Soluble |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes a general method for preparing a stock solution of this compound, which is poorly soluble in aqueous solutions.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
-
Pipettes and sterile filter tips
Procedure:
-
Determine the Desired Stock Concentration: Based on your experimental needs, calculate the mass of this compound required to achieve the desired stock concentration in a specific volume of DMSO. For example, to make a 10 mM stock solution of this compound (Molecular Weight: 740.66 g/mol ), you would dissolve 7.41 mg in 1 mL of DMSO.
-
Weigh the Compound: Carefully weigh the calculated amount of this compound powder and place it into a sterile microcentrifuge tube or vial.
-
Add Solvent: Add the appropriate volume of DMSO to the tube containing the this compound powder.
-
Dissolve the Compound:
-
Cap the tube securely and vortex the solution vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, place the tube in a 37°C water bath or incubator for 10-15 minutes.[3]
-
After incubation, vortex the solution again for 1-2 minutes.
-
-
Sterile Filtration (Optional but Recommended): For cell culture experiments, it is advisable to sterile-filter the stock solution through a 0.22 µm syringe filter to remove any potential microbial contamination or undissolved microparticles.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound precipitation issues.
Caption: Potential mechanism of this compound's anti-inflammatory action.
References
Technical Support Center: Optimizing Cinchonain IIb Concentration for DPPH Radical Scavenging Assay
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Cinchonain IIb in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) antioxidant assay. Here you will find frequently asked questions, a troubleshooting guide, detailed experimental protocols, and key data to ensure the successful execution and optimization of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the DPPH assay?
A1: The DPPH assay is a simple and widely used method to evaluate the antioxidant potential of a compound.[1] It is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[2] The DPPH radical has a deep violet color in solution and absorbs light at approximately 517 nm.[2] When reduced by an antioxidant, the DPPH solution's color fades to a pale yellow, and this decrease in absorbance is proportional to the concentration and efficacy of the antioxidant.[2]
Q2: Why is this compound suitable for evaluation with the DPPH assay?
A2: this compound is a polyphenol. Phenolic compounds are known to be effective antioxidants due to their ability to donate hydrogen atoms from their hydroxyl groups, thereby scavenging free radicals.[2] The DPPH method is particularly well-suited for evaluating the antioxidant activity of phenolic compounds.[2]
Q3: What solvent should I use to dissolve this compound and DPPH?
A3: DPPH is typically dissolved in organic solvents like methanol or ethanol.[2][3] Methanol is commonly used, but ethanol is a less toxic alternative.[2] this compound, as a polyphenol, should also be soluble in these organic solvents. If you encounter solubility issues, Dimethyl sulfoxide (DMSO) can be used to prepare a stock solution of your compound, which is then diluted in the assay solvent.[4] However, ensure the final concentration of DMSO in the reaction mixture is low, as it can interfere with the assay.
Q4: What is an EC50 value and why is it important?
A4: The EC50 (Efficient Concentration 50) is the concentration of an antioxidant required to decrease the initial DPPH concentration by 50%.[5] It is a standard parameter used to express antioxidant activity; a lower EC50 value indicates a higher antioxidant potency of the compound being tested.[5]
Q5: How long should I incubate the reaction mixture?
A5: Incubation time is a critical parameter. While some protocols suggest immediate readings, a 30-minute incubation period in the dark at room temperature is very common to allow the reaction to reach a stable endpoint.[4][6] The optimal time can depend on the reactivity of the antioxidant; slow-reacting antioxidants may require longer incubation times.[5]
Troubleshooting Guide
Q1: I am not getting any significant reduction in DPPH color, even at high concentrations of this compound. What could be wrong?
A1: There are several potential reasons for this issue:
-
DPPH Solution Degradation: The DPPH radical solution is sensitive to light and can degrade over time.[7] Always prepare it fresh and store it in a dark, covered container or an amber bottle.[7]
-
Inactive Compound: Verify the purity and integrity of your this compound sample. Improper storage may have led to its degradation.
-
Incorrect Wavelength: Ensure your spectrophotometer is set to the correct wavelength for DPPH, which is typically between 515-520 nm.[8]
-
Use a Positive Control: Always run a positive control, such as Ascorbic Acid, Trolox, or Gallic Acid, alongside your samples.[7][9] This will confirm that your assay setup, including the DPPH solution, is working correctly.
Q2: My this compound solution is colored. How do I correct for its absorbance?
A2: This is a common issue when working with natural products.[3] To correct for the interference, you must prepare a blank for each concentration of your sample. This blank should contain the same volume of your this compound solution and the solvent (e.g., methanol) used for the DPPH solution, but not the DPPH itself.[10] Subtract the absorbance of this sample blank from the absorbance of your corresponding reaction mixture (this compound + DPPH).[10]
Q3: The absorbance readings from my replicates are not consistent. What can I do to improve reproducibility?
A3: Inconsistent results can stem from several factors:
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes.
-
Insufficient Mixing: Vortex or shake the reaction mixtures thoroughly after adding all components.[4]
-
Reaction Time: Ensure that the time between adding the DPPH and measuring the absorbance is consistent for all samples and replicates.[7] Using a multi-channel pipette can help standardize this step.
-
Temperature Fluctuations: Perform the assay at a stable room temperature, as temperature can affect reaction kinetics.
Q4: My negative control (DPPH + solvent) shows a decrease in absorbance over time. Is this normal?
A4: A slight decrease in the absorbance of the DPPH control can occur due to exposure to light or the inherent instability of the radical in certain solvents.[5] This is why it's crucial to prepare the DPPH solution fresh and protect it from light.[7] Always measure the absorbance of your negative control at the same time points as your samples to accurately calculate the percentage of scavenging activity.
Data Presentation
The following table summarizes the recommended concentration ranges and parameters for the DPPH assay.
| Parameter | This compound | Positive Control (Ascorbic Acid) | DPPH Reagent |
| Solvent | Methanol or Ethanol | Methanol or Ethanol | Methanol or Ethanol |
| Stock Solution Conc. | 1 mg/mL | 1 mg/mL | ~0.2 mM (e.g., ~8 mg in 100 mL Methanol) |
| Testing Conc. Range | 1 - 250 µg/mL | 1 - 100 µg/mL | Final concentration ~0.1 mM |
| Wavelength for Reading | - | - | 517 nm |
| Incubation Time | 30 minutes in the dark | 30 minutes in the dark | - |
| EC50 Reference Range | Varies; potent polyphenols can be < 50 µg/mL | Typically < 10 µg/mL | - |
Experimental Protocols
Detailed Protocol for DPPH Radical Scavenging Assay
This protocol is designed for a 96-well microplate format for higher throughput.
1. Reagent Preparation: a. DPPH Solution (0.2 mM): Dissolve 7.9 mg of DPPH powder in 100 mL of methanol.[6] Store this solution in an amber bottle or a flask wrapped in aluminum foil and use it the same day.[7][9] b. This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol to prepare a 1 mg/mL stock solution. c. Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of a positive control, such as Ascorbic Acid or Trolox, in methanol.
2. Preparation of Working Solutions: a. Perform serial dilutions of the this compound and the standard stock solutions using methanol to create a range of concentrations to be tested (e.g., 200, 100, 50, 25, 12.5, 6.25 µg/mL).
3. Assay Procedure: a. In a 96-well microplate, add 100 µL of each concentration of your this compound dilutions and standard dilutions into separate wells. b. Prepare sample blanks by adding 100 µL of each sample concentration to separate wells, followed by 100 µL of methanol (instead of DPPH solution). This is crucial if your sample is colored.[10] c. Prepare a negative control by adding 100 µL of methanol to several wells. d. To all wells except the sample blanks, add 100 µL of the 0.2 mM DPPH solution.[6] e. Mix the plate gently on a plate shaker for 1 minute. f. Cover the plate with a lid or aluminum foil and incubate for 30 minutes at room temperature in the dark.[4][6]
4. Measurement: a. Measure the absorbance of all wells at 517 nm using a microplate reader.[6]
5. Calculation of Scavenging Activity: a. First, correct the absorbance of your samples by subtracting the absorbance of the corresponding sample blank. b. Calculate the percentage of DPPH radical scavenging activity using the following formula:
Mandatory Visualizations
Caption: Experimental workflow for the DPPH antioxidant assay.
Caption: Troubleshooting decision tree for the DPPH assay.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimizing Extraction, Evaluating Antioxidant Activity, and Analyzing Bioactive Compounds in Trikaysornmas Formula - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Stability of Cinchonain IIb
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of Cinchonain IIb in various solvents. As a polyphenolic compound, the stability of this compound can be influenced by several factors, including the chemical properties of the solvent, temperature, light, and pH. This guide offers a framework for designing and troubleshooting your stability studies.
Frequently Asked Questions (FAQs)
Q1: Why is the stability of this compound in different solvents important?
A1: Understanding the stability of this compound in various solvents is crucial for several reasons:
-
Formulation Development: To develop stable liquid formulations, it is essential to choose a solvent system that minimizes degradation.
-
Analytical Method Development: Accurate quantification of this compound requires that it remains stable in the solvent used for extraction and analysis (e.g., during HPLC analysis).
-
Efficacy and Safety: Degradation of this compound can lead to a loss of therapeutic efficacy and the formation of potentially toxic byproducts.
-
Storage and Shelf-life: The choice of solvent can significantly impact the long-term storage conditions and shelf-life of products containing this compound.[1]
Q2: What are the primary factors that can affect the stability of this compound in a solvent?
A2: The stability of polyphenolic compounds like this compound is influenced by a combination of factors:
-
Solvent Type: The polarity, protic/aprotic nature, and chemical reactivity of the solvent can all play a role. For instance, some solvents may catalyze degradation reactions such as hydrolysis or oxidation.[2]
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[3][4][5]
-
pH: The pH of the solvent system can significantly impact the stability of polyphenols, with many being more stable in acidic conditions.[6][7]
-
Light: Exposure to UV or visible light can induce photolytic degradation.[3][6]
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.[6][8]
Q3: What are the common degradation pathways for polyphenolic compounds like this compound?
A3: Polyphenols can degrade through several mechanisms:
-
Oxidation: The phenolic hydroxyl groups are susceptible to oxidation, which can be initiated by enzymes (like polyphenol oxidase), metal ions, or exposure to oxygen and light. This can lead to the formation of quinones.[8][9][10]
-
Hydrolysis: If the compound contains ester or glycosidic bonds, these can be cleaved through hydrolysis, especially under acidic or basic conditions.
-
Polymerization: Degradation products can sometimes polymerize, leading to the formation of larger, insoluble molecules.
-
Epimerization: Changes in temperature can sometimes induce the epimerization of certain stereocenters within the molecule.[3][4]
Troubleshooting Guide for this compound Stability Studies
This guide addresses common issues that may arise during the experimental determination of this compound stability.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Rapid degradation of this compound observed in all tested solvents. | The compound may be inherently unstable under the experimental conditions. | - Lower the storage temperature. - Protect the samples from light by using amber vials.[3] - Degas the solvents to remove dissolved oxygen. - Consider the use of antioxidants if appropriate for the application. |
| Inconsistent results between replicate experiments. | - Inaccurate sample preparation. - Fluctuations in experimental conditions (e.g., temperature, light exposure). - Issues with the analytical method (e.g., HPLC). | - Ensure precise and consistent preparation of stock solutions and dilutions. - Use a thermostatically controlled environment for incubation.[11] - Standardize the handling of samples to ensure uniform light exposure. - Troubleshoot the HPLC method for issues like retention time drift or poor peak shape.[11][12][13][14] |
| Appearance of unknown peaks in the chromatogram over time. | Formation of degradation products. | - Attempt to identify the degradation products using techniques like LC-MS. - This information can help elucidate the degradation pathway. |
| Loss of this compound concentration with no corresponding appearance of degradation peaks. | - The degradation products may not be detectable at the analytical wavelength used. - The degradation products may be insoluble and have precipitated out of solution. - The compound may have adsorbed to the surface of the storage container. | - Use a diode array detector (DAD) to screen for peaks at other wavelengths. - Visually inspect samples for any precipitate. - Use silanized glass vials or polypropylene tubes to minimize adsorption. |
Experimental Protocols
General Protocol for Assessing the Stability of this compound in Different Solvents
-
Preparation of Stock Solution:
-
Prepare a concentrated stock solution of this compound in a solvent in which it is known to be highly soluble and stable (e.g., methanol or ethanol).
-
-
Preparation of Test Solutions:
-
In separate amber glass vials, dilute the stock solution with each of the test solvents to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).
-
Prepare multiple replicate vials for each solvent and each time point.
-
-
Storage Conditions:
-
Store the vials under controlled conditions. For an initial screening, this might be at room temperature (e.g., 25°C) and protected from light.
-
For accelerated stability studies, higher temperatures (e.g., 40°C, 60°C) can be used.[5]
-
-
Time Points:
-
Define the time points for analysis (e.g., 0, 2, 4, 8, 24, 48 hours, and then weekly).
-
-
Sample Analysis:
-
At each time point, remove a replicate vial for each solvent.
-
Analyze the concentration of this compound remaining in the solution using a validated stability-indicating HPLC method.
-
The initial concentration at time 0 is considered 100%.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Plot the percentage remaining versus time for each solvent.
-
Determine the degradation kinetics (e.g., zero-order, first-order) and the half-life of this compound in each solvent.
-
Data Presentation
Table 1: Stability of this compound in Various Solvents at 25°C
| Solvent | Time (hours) | Mean % this compound Remaining (± SD, n=3) | Appearance of Degradation Products (Peak Area %) |
| Methanol | 0 | 100.0 ± 0.5 | 0 |
| 24 | |||
| 48 | |||
| 168 (1 week) | |||
| Ethanol | 0 | 100.0 ± 0.6 | 0 |
| 24 | |||
| 48 | |||
| 168 (1 week) | |||
| Acetonitrile | 0 | 100.0 ± 0.4 | 0 |
| 24 | |||
| 48 | |||
| 168 (1 week) | |||
| Water | 0 | 100.0 ± 0.7 | 0 |
| 24 | |||
| 48 | |||
| 168 (1 week) | |||
| DMSO | 0 | 100.0 ± 0.5 | 0 |
| 24 | |||
| 48 | |||
| 168 (1 week) |
This table is a template for recording experimental data. The empty cells are to be filled in by the researcher based on their findings.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Potential degradation pathways for this compound in solution.
References
- 1. ijcrt.org [ijcrt.org]
- 2. Extraction and quantification of phenolic acids and flavonols from Eugenia pyriformis using different solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of Phenolic Compounds in Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel approaches for stability improvement in natural medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability of Principal Hydrolysable Tannins from Trapa taiwanensis Hulls - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. lcms.cz [lcms.cz]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. phenomenex.com [phenomenex.com]
Preventing degradation of Cinchonain IIb in experiments
Welcome to the technical support center for Cinchonain IIb. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary known biological activities?
A1: this compound is a flavonolignan, a type of polyphenol. It is recognized for its potent antioxidant and anti-inflammatory properties.[1]
Q2: What are the general stability characteristics of this compound?
A2: this compound is reported to be stable under normal ambient temperatures.[1] However, as a polyphenolic compound, its stability can be influenced by factors such as pH, temperature, light, and the presence of oxidizing agents. Flavonolignans, in general, have been found to be stable in dimethyl sulfoxide (DMSO) for several weeks when stored properly.
Q3: What is the pKa of this compound?
Q4: How should I store this compound?
A4: To ensure maximum stability, this compound should be stored as a dry powder in a cool, dark, and dry place. For solutions, it is recommended to prepare fresh solutions for each experiment. If storage of solutions is necessary, they should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q5: What solvents are suitable for dissolving this compound?
A5: this compound is typically dissolved in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, or methanol. For cell-based assays, it is crucial to use a final concentration of the organic solvent that is non-toxic to the cells (typically <0.5% v/v for DMSO).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of biological activity in experiments | Degradation of this compound due to improper storage or handling. | Store stock solutions at -80°C in single-use aliquots. Prepare fresh working solutions for each experiment. Protect solutions from light. |
| Instability in aqueous buffer. | Minimize the time this compound is in aqueous solutions. Prepare concentrated stock in an appropriate organic solvent and dilute into aqueous buffer immediately before use. Consider conducting a pilot stability study in your experimental buffer. | |
| High variability in experimental results | Inconsistent concentrations of this compound due to degradation. | Ensure consistent and proper storage and handling procedures. Use a validated analytical method, such as HPLC, to confirm the concentration of your this compound solutions. |
| Photodegradation. | Protect all solutions containing this compound from light by using amber vials or wrapping containers in aluminum foil. | |
| Unexpected or off-target effects in assays | Presence of degradation products with their own biological activity. | Perform forced degradation studies to identify potential degradation products. Use a stability-indicating analytical method to monitor the purity of your this compound. |
| Solvent effects. | Ensure the final solvent concentration is consistent across all experimental and control groups and is at a non-toxic level. |
Data Presentation: Stability and Assay Concentrations
Qualitative Stability Profile of this compound
| Condition | Stability | Recommendation |
| Temperature | Stable at ambient temperature for short periods.[1] Susceptible to degradation at elevated temperatures. | Store stock solutions at -20°C or -80°C. Avoid prolonged exposure to room temperature. |
| pH | Likely more stable in slightly acidic conditions (around pH 4-6.5). Degradation may be accelerated in neutral to alkaline pH. | For aqueous buffers, consider a pH in the slightly acidic range if compatible with your assay. Minimize time in alkaline buffers. |
| Light | Susceptible to photodegradation. | Protect from light at all times by using amber vials or covering with foil. |
| Oxidation | Prone to oxidation, especially in the presence of metal ions or reactive oxygen species. | Use high-purity solvents and deoxygenated buffers where possible. Consider the addition of a chelating agent like EDTA if metal ion contamination is a concern. |
| Solvents | Generally stable in DMSO when stored properly. | Prepare stock solutions in high-quality, anhydrous DMSO. |
Recommended Concentration Ranges for In Vitro Assays
The following are suggested starting concentration ranges for this compound in common in vitro assays, based on typical concentrations used for other polyphenolic compounds with similar activities. Optimization will be required for your specific experimental system.
| Assay Type | Suggested Concentration Range | Reference Compound IC50 (for comparison) |
| Antioxidant (DPPH/ABTS) | 1 - 100 µg/mL | Ascorbic Acid: ~5-15 µg/mL |
| Anti-inflammatory (NO inhibition in RAW 264.7 cells) | 1 - 50 µM | L-NAME: ~10-30 µM |
| Anti-inflammatory (Cytokine inhibition, e.g., TNF-α, IL-6) | 1 - 50 µM | Dexamethasone: ~1-100 nM |
| NF-κB Inhibition | 5 - 100 µM | Various inhibitors: ~1-20 µM |
Experimental Protocols
Protocol 1: General Procedure for Evaluating this compound Stability
This protocol outlines a general method to assess the stability of this compound under your specific experimental conditions using High-Performance Liquid Chromatography (HPLC).
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve in an appropriate volume of HPLC-grade DMSO to achieve a high concentration stock solution (e.g., 10 mg/mL).
-
-
Stress Conditions:
-
pH Stability: Dilute the stock solution in a series of buffers with different pH values (e.g., pH 4, 7.4, 9).
-
Temperature Stability: Incubate aliquots of the stock solution and buffered solutions at different temperatures (e.g., 4°C, 25°C, 37°C).
-
Photostability: Expose solutions to a controlled light source (e.g., UV lamp or daylight) for various durations. Keep control samples wrapped in foil.
-
-
Time Points:
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
-
HPLC Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column is often suitable for polyphenols.
-
The mobile phase could consist of a gradient of an acidified aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection is typically performed using a UV detector at a wavelength appropriate for this compound (e.g., determined by a UV scan).
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining relative to the time 0 sample.
-
Observe the appearance of any new peaks, which would indicate degradation products.
-
Protocol 2: In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Prepare a series of dilutions of this compound in methanol (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Prepare a positive control (e.g., ascorbic acid or Trolox) at similar concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of each this compound dilution or control to separate wells.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, add 100 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of DPPH scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Determine the IC50 value (the concentration of this compound that scavenges 50% of the DPPH radicals) by plotting the percentage of scavenging against the concentration.
-
Protocol 3: In Vitro Anti-inflammatory Activity - Nitric Oxide (NO) Inhibition in LPS-Stimulated RAW 264.7 Macrophages
-
Cell Culture:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours. Include a vehicle control (no this compound, with LPS) and a negative control (no this compound, no LPS).
-
-
Measurement of Nitrite:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Measure the nitrite concentration (a stable product of NO) using the Griess reagent system according to the manufacturer's instructions. This typically involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride and measuring the absorbance at around 540 nm.
-
-
Cell Viability:
-
Perform a cell viability assay (e.g., MTT or PrestoBlue) on the remaining cells to ensure that the observed NO inhibition is not due to cytotoxicity.
-
-
Calculation:
-
Calculate the percentage of NO inhibition relative to the LPS-stimulated vehicle control.
-
Determine the IC50 value for NO inhibition.
-
Mandatory Visualizations
Signaling Pathway
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow
Caption: General workflow for assessing this compound stability and activity.
References
Cinchonain IIb interference with [specific reagent]
Welcome to the technical support center for Cinchonain IIb. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in experimental settings.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during the experimental use of this compound.
Q1: I am observing higher than expected cell viability in my MTT assay after treatment with this compound. Is this a real effect?
A1: Not necessarily. This compound is a flavonoid, and compounds of this class have been reported to directly reduce the tetrazolium salt in the MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to its colored formazan product.[1][2][3] This chemical reduction can occur in the absence of viable cells and is independent of cellular metabolic activity, leading to a false-positive signal and an overestimation of cell viability.
Troubleshooting Steps:
-
Run a cell-free control: Incubate this compound with the MTT reagent in your assay medium without cells. If a color change is observed, this indicates direct reduction of MTT by the compound.
-
Use an alternative viability assay: Consider using an assay that does not rely on cellular reduction potential, such as the Sulforhodamine B (SRB) assay, which measures protein content, or a trypan blue exclusion assay that assesses membrane integrity.[1]
Q2: My antioxidant assay results with this compound are inconsistent across different methods (e.g., DPPH, ABTS, FRAP). Why is this happening?
A2: this compound is known to possess radical scavenging activity and reducing power.[1] However, different antioxidant assays measure these properties through distinct chemical mechanisms.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are based on the ability of an antioxidant to scavenge a radical. The kinetics and stoichiometry of these reactions can be influenced by the structure of the antioxidant and the solvent used.
-
FRAP (Ferric Reducing Antioxidant Power) assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Discrepancies can arise due to differences in reaction kinetics, solubility of this compound in different assay buffers, and its specific reactivity with the different radical or metal species.
Troubleshooting Steps:
-
Standardize solvent conditions: Ensure that this compound is fully dissolved in a solvent compatible with all assay methods being compared.
-
Consider reaction kinetics: Some antioxidant reactions are slow. Ensure that you are measuring the endpoint of the reaction as defined in the protocol.
-
Use multiple assays: It is good practice to use a panel of antioxidant assays to obtain a comprehensive profile of the compound's antioxidant potential.
Q3: I am investigating the anti-inflammatory effects of this compound and need to understand its mechanism. What is the known signaling pathway?
A3: this compound has been reported to exhibit anti-inflammatory activity through the inhibition of phospholipase A2 (PLA2).[1] PLA2 is a key enzyme in the inflammatory cascade, responsible for the release of arachidonic acid from membrane phospholipids. Arachidonic acid is then metabolized by cyclooxygenases (COX) and lipoxygenases (LOX) to produce pro-inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting PLA2, this compound can potentially block the entire downstream inflammatory cascade.
Signaling Pathway Diagram:
Caption: Phospholipase A2 signaling pathway and the inhibitory action of this compound.
Q4: Are there any known off-target effects or interferences with other common assay reagents for this compound?
A4: While specific data for this compound is limited, flavonoids as a class can exhibit various off-target effects and assay interferences.
-
Luciferase Inhibition: Some small molecules can inhibit luciferase enzymes, which are commonly used in reporter gene assays. If you are using a luciferase-based assay, it is advisable to perform a counter-screen with purified luciferase to rule out direct inhibition by this compound.
-
hERG Channel Inhibition: Inhibition of the hERG potassium channel is a critical safety concern in drug development as it can lead to cardiac arrhythmias. While no specific data for this compound was found, testing for hERG liability is recommended for any compound intended for further development.
-
Aggregation: Some organic molecules can form aggregates in aqueous solutions, which can lead to non-specific inhibition of various enzymes. The potential for this compound to form aggregates should be considered, especially at higher concentrations.
Troubleshooting Workflow for Suspected Assay Interference:
Caption: A logical workflow for troubleshooting unexpected assay results with this compound.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables provide a template for organizing your experimental results and include representative data for related flavonoids or general assay controls where available.
Table 1: Antioxidant Activity of this compound (Example Data)
| Assay | IC₅₀ (µg/mL) | FRAP Value (µmol Fe²⁺/g) | Reference Compound (IC₅₀/Value) |
| DPPH | Data not available | - | Ascorbic Acid (~5 µg/mL) |
| ABTS | Data not available | - | Trolox (~10-15 µg/mL)[4] |
| FRAP | - | Data not available | Ascorbic Acid (high reducing power) |
Table 2: Anti-inflammatory and Cytotoxic Activity of this compound (Example Data)
| Assay | Cell Line | IC₅₀ (µM) | Positive Control (IC₅₀) |
| Phospholipase A2 Inhibition | In vitro | Data not available | Indomethacin (~28-35 µM for group II PLA2)[5] |
| Cytotoxicity (MTT) | Various Cancer Lines | Potentially misleading | Doxorubicin (cell line dependent) |
| Cytotoxicity (SRB) | Various Cancer Lines | Data not available | Doxorubicin (cell line dependent) |
Experimental Protocols
1. DPPH Radical Scavenging Assay (General Protocol)
-
Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol).
-
This compound stock solution (in a suitable solvent, e.g., DMSO or methanol).
-
Ascorbic acid or Trolox as a positive control.
-
-
Procedure:
-
Prepare a series of dilutions of this compound and the positive control.
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity for each concentration.
-
Determine the IC₅₀ value, which is the concentration of the sample that scavenges 50% of the DPPH radicals.[6][7][8]
-
2. MTT Cell Viability Assay (with Cell-Free Control)
-
Reagents:
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Cell culture medium.
-
This compound stock solution.
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a series of dilutions of this compound for the desired time.
-
Cell-Free Control: In a separate set of wells without cells, add the same dilutions of this compound to the cell culture medium.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Subtract the absorbance of the cell-free control wells from the corresponding treated cell wells to correct for direct MTT reduction.
-
Calculate cell viability as a percentage of the untreated control.[9][10]
-
3. Phospholipase A2 (PLA2) Inhibition Assay (General Principle)
-
Assay Principle: These assays typically measure the enzymatic activity of PLA2 by detecting the release of a labeled fatty acid from a phospholipid substrate.
-
Common Substrates: Phospholipids labeled with a fluorescent or radioactive fatty acid at the sn-2 position.
-
General Procedure:
-
Purified PLA2 enzyme is incubated with the substrate in a suitable buffer.
-
This compound is added at various concentrations to determine its inhibitory effect.
-
The reaction is stopped, and the released labeled fatty acid is separated from the unhydrolyzed substrate.
-
The amount of released fatty acid is quantified using an appropriate detection method (e.g., fluorescence or scintillation counting).
-
The IC₅₀ value is calculated as the concentration of this compound that inhibits 50% of the PLA2 activity.
-
Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always consult the primary literature and validate assay results with appropriate controls.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. Allosteric inhibitors of inducible nitric oxide synthase dimerization discovered via combinatorial chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Inhibition of secreted phospholipase A2 by proanthocyanidins: a comparative enzymological and in silico modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New insights into the chemistry and antioxidant activity of coumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cinchonain IIb Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Cinchonain IIb.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which plant sources can it be extracted?
A1: this compound is a flavolignan, a type of polyphenol with potential biological activities. It is notably found in the bark of Trichilia catigua, a plant traditionally used in Brazilian folk medicine.[1][2] Other related cinchonains have been identified in species like Cinchona officinalis.
Q2: Which extraction methods are most effective for this compound?
A2: Modern extraction techniques such as Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) are highly effective for extracting flavolignans like this compound.[3] These methods offer significant advantages over traditional techniques like maceration or Soxhlet extraction, including shorter extraction times, reduced solvent consumption, and potentially higher yields.[3][4][5] Hydroalcoholic extracts of Trichilia catigua have been shown to contain Cinchonain IIa, Ia, and Ib as main constituents.[1][2]
Q3: What are the recommended solvents for extracting this compound?
A3: Polar solvents, particularly hydroalcoholic mixtures (ethanol and water), are effective for extracting this compound and other flavolignans.[1][6][7][8] The polarity of the solvent is a critical factor, and mixtures can be optimized to enhance extraction efficiency.[6][7][8] For instance, an 80% ethanol in water solution has been found to be optimal for the MAE of a similar flavonolignan, silybinin.[4] Aqueous extracts of Trichilia catigua have also been shown to contain a rich profile of phenolic compounds, including cinchonains.[9]
Q4: How can I quantify the yield of this compound in my extracts?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS) is the standard method for the separation and quantification of this compound and other cinchonains in plant extracts.[1][10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low this compound Yield | Improper Solvent Selection: The solvent polarity may not be optimal for this compound. | - Use a hydroalcoholic mixture (e.g., 50-80% ethanol in water).[1][4] - Experiment with different solvent-to-water ratios to find the optimal polarity.[6][7] |
| Inefficient Extraction Method: Traditional methods may not be effective enough. | - Employ modern techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) for improved efficiency.[3][5] | |
| Suboptimal Extraction Parameters: Incorrect temperature, time, or power settings can reduce yield. | - For MAE, optimize parameters such as microwave power, irradiation time, and solvent-to-solid ratio.[4][11][12] - For UAE, adjust sonication time, temperature, and solvent-to-solid ratio.[3] | |
| Degradation of this compound: Prolonged exposure to high temperatures can degrade phenolic compounds. | - Use lower temperatures for extraction when possible. UAE can often be performed at lower temperatures than MAE.[3] - Minimize extraction time to prevent thermal degradation.[3] | |
| Inconsistent Results | Variability in Plant Material: The concentration of this compound can vary between different batches of plant material. | - Ensure consistent sourcing and proper identification of the plant material. - Standardize the pre-processing of the plant material (e.g., grinding to a uniform particle size). |
| Inaccurate Quantification: Issues with the HPLC method can lead to unreliable measurements. | - Validate your HPLC method for linearity, accuracy, and precision. - Use a certified reference standard for this compound for accurate calibration. | |
| Co-extraction of Impurities | Non-selective Solvent: The chosen solvent may be extracting a wide range of other compounds. | - Adjust the solvent polarity to be more selective for flavolignans. - Consider a pre-extraction step with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar impurities. |
| Over-extraction: Extending the extraction time can lead to the co-extraction of undesirable compounds. | - Optimize the extraction time to maximize this compound yield while minimizing the extraction of impurities.[3] |
Data Presentation
Table 1: Comparison of Extraction Methods for Related Flavanolignans/Phenolic Compounds
Note: Data for this compound is limited. This table presents data for related compounds to illustrate the relative effectiveness of different extraction methods.
| Extraction Method | Plant Source | Target Compound | Solvent | Key Parameters | Yield | Reference |
| Microwave-Assisted Extraction (MAE) | Cinchona officinalis | Quinine | 65% Ethanol | 130°C, 34 min | 3.93 ± 0.11 mg/g | [3] |
| Ultrasound-Assisted Extraction (UAE) | Cinchona officinalis | Quinine | 61% Ethanol | 25°C, 15 min | 2.81 ± 0.04 mg/g | [3] |
| Soxhlet Extraction | Cinchona officinalis | Quinine | Methanol with 20% diethyl amine | 10 hours | ~2.2% by dry weight | [3] |
| Microwave-Assisted Extraction (MAE) | Silybum marianum (Milk Thistle) | Silymarin | 43% Ethanol | 146 W, 117 s, 16:1 mL/g | 6.83 ± 0.57 mg/g | [12] |
| Maceration followed by Ultrasound | Trichilia catigua | Total Phenolic Content | Hydroalcoholic (50% Ethanol) | 4 days maceration, 50 min ultrasound | 15.25% extract yield | [1] |
| Decoction | Trichilia catigua | Total Phenolic Content | Water | Boiling | 13.52% extract yield | [1] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Trichilia catigua Bark
This protocol is a general guideline and should be optimized for your specific experimental setup.
-
Sample Preparation:
-
Dry the Trichilia catigua bark at a controlled temperature (e.g., 40-50°C) to a constant weight.
-
Grind the dried bark into a fine powder (e.g., 40-60 mesh).
-
-
Extraction:
-
Weigh 1 gram of the powdered bark and place it into a suitable extraction vessel.
-
Add 20 mL of 60% ethanol in water (v/v) to the vessel.
-
Place the vessel in an ultrasonic bath.
-
Sonicate at a frequency of 40 kHz and a power of 100 W for 15-20 minutes at a controlled temperature of 25°C.[3]
-
-
Sample Recovery:
-
After sonication, centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Re-extract the solid residue with another 20 mL of the solvent mixture and repeat the sonication and centrifugation steps to ensure complete extraction.
-
Combine the supernatants.
-
-
Concentration and Analysis:
-
Filter the combined supernatant through a 0.45 µm filter.
-
Evaporate the solvent from the extract under reduced pressure using a rotary evaporator.
-
Redissolve the dried extract in a known volume of a suitable solvent (e.g., methanol) for HPLC analysis.
-
Protocol 2: Microwave-Assisted Extraction (MAE) of this compound from Trichilia catigua Bark
This protocol is a general guideline and should be optimized for your specific experimental setup.
-
Sample Preparation:
-
Prepare the Trichilia catigua bark powder as described in the UAE protocol.
-
-
Extraction:
-
Place 1 gram of the powdered bark into a microwave extraction vessel.
-
Add 25 mL of 80% ethanol in water (v/v).[4]
-
Allow the sample to pre-leach for 20 minutes at room temperature.[4]
-
Place the vessel in a microwave extractor.
-
Set the microwave power to 600 W and the extraction time to 6 minutes.[4] It is recommended to perform two extraction cycles.[4]
-
-
Sample Recovery:
-
After extraction, allow the vessel to cool to room temperature.
-
Filter the extract to separate the solid residue.
-
Wash the residue with a small amount of the extraction solvent.
-
Combine the filtrate and the washing.
-
-
Concentration and Analysis:
-
Filter the combined extract through a 0.45 µm filter.
-
Remove the solvent using a rotary evaporator.
-
Prepare the dried extract for HPLC analysis as described in the UAE protocol.
-
Visualizations
Caption: Workflow for Ultrasound-Assisted Extraction of this compound.
Caption: Workflow for Microwave-Assisted Extraction of this compound.
References
- 1. Antioxidant, anticholinesterase and antifatigue effects of Trichilia catigua (catuaba) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant, anticholinesterase and antifatigue effects of Trichilia catigua (catuaba) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. acgpubs.org [acgpubs.org]
- 5. frontiersin.org [frontiersin.org]
- 6. Synergy between solvent polarity and composition for efficient extraction of bioactive compounds from pitaya [maxapress.com]
- 7. Effect of solvent polarity on the Ultrasound Assisted extraction and antioxidant activity of phenolic compounds from habanero pepper leaves (Capsicum chinense) and its identification by UPLC-PDA-ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Trichilia catigua and Turnera diffusa extracts: In vitro inhibition of tyrosinase, antiglycation activity and effects on enzymes and pathways engaged in the neuroinflammatory process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Optimization of Microwave-assisted Extraction of Silymarin from Silybum marianum Straws by Response Surface Methodology and Quantification by High-Performance Liquid Chromatograph Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cinchonain IIb HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their HPLC protocols for the analysis of Cinchonain IIb.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound. For a recommended starting protocol, please refer to the Experimental Protocols section.
Problem: Poor Peak Resolution or Co-elution
| Possible Cause | Recommended Solution |
| Inappropriate Mobile Phase Composition | Optimize the organic modifier (acetonitrile or methanol) percentage. A lower percentage of the organic solvent will generally increase retention and may improve the separation of closely eluting peaks.[1] Consider adjusting the pH of the aqueous phase; for acidic compounds, a lower pH can improve peak shape and retention. |
| Gradient Elution Not Optimized | If using a gradient, adjust the slope. A shallower gradient provides more time for separation and can improve the resolution of complex mixtures. |
| Inadequate Column Chemistry | Select a column with a different selectivity. If using a standard C18 column, consider a phenyl-hexyl or a polar-embedded column to introduce different interaction mechanisms.[2] |
| Column Temperature Too High | Lowering the column temperature can increase retention and potentially improve resolution, although it may also lead to broader peaks. |
| Flow Rate Too High | Reducing the flow rate can increase the number of theoretical plates and improve resolution, but will also increase the analysis time. |
Problem: Peak Tailing
| Possible Cause | Recommended Solution |
| Secondary Interactions with Residual Silanols | Add a competitive amine (e.g., triethylamine) to the mobile phase in low concentrations (0.1-0.5%) to block active silanol sites on the column packing. Operating the mobile phase at a lower pH (around 2.5-3.5) can also suppress the ionization of silanol groups. |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Column Degradation | Flush the column with a strong solvent. If performance does not improve, replace the column. |
| Extra-column Effects | Minimize the length and internal diameter of tubing between the injector, column, and detector to reduce dead volume. |
| Inappropriate pH of Mobile Phase | Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound to ensure it is in a single ionic form. |
Problem: Low Sensitivity or Small Peak Area
| Possible Cause | Recommended Solution |
| Incorrect Detection Wavelength | Determine the UV maximum absorbance (λmax) of this compound. While a specific λmax for this compound was not found, related flavalignans are often detected between 200-400 nm.[3][4] A diode array detector can be used to determine the optimal wavelength. For similar compounds, detection is sometimes performed at lower wavelengths (around 200-220 nm) for higher sensitivity, but this can also increase baseline noise.[5] |
| Sample Concentration is Too Low | Concentrate the sample using solid-phase extraction (SPE) or evaporation. |
| High Baseline Noise | Use high-purity HPLC-grade solvents and freshly prepared mobile phase. Degas the mobile phase to prevent bubble formation in the detector. |
| Detector Lamp Aging | Replace the detector lamp if it has exceeded its recommended lifetime. |
| Injection Volume Too Small | Increase the injection volume, but be cautious of potential peak broadening and overload. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for this compound?
A: Based on methods for similar compounds like Cinchonain Ib, a reversed-phase HPLC method is recommended.[6] A good starting point would be a C18 column with a gradient elution using a mobile phase of acidified water (e.g., with 0.1% formic or acetic acid) and acetonitrile or methanol. Detection by UV absorbance in the range of 200-400 nm is appropriate.[3][4]
Q2: How should I prepare my sample for this compound analysis?
A: For plant material, an extraction with a hydroalcoholic solution is a common starting point.[6] The crude extract can then be further purified and concentrated using techniques like solid-phase extraction (SPE).[6] It is crucial to dissolve the final sample in a solvent that is compatible with the initial mobile phase to ensure good peak shape.
Q3: My baseline is drifting. What could be the cause?
A: Baseline drift can be caused by several factors, including an unequilibrated column, changes in mobile phase composition or temperature, or contamination in the system. Ensure the column is thoroughly equilibrated with the initial mobile phase. If using a gradient, ensure the pump is mixing the solvents accurately. Check for leaks and ensure the mobile phase is well-mixed and degassed.
Q4: How can I validate my HPLC method for this compound quantification?
A: Method validation should be performed according to ICH guidelines and includes assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[7][8][9]
Q5: What is the expected retention behavior of this compound in reversed-phase HPLC?
A: As a polyphenolic compound, the retention of this compound in reversed-phase HPLC is primarily governed by hydrophobic interactions. Increasing the proportion of the organic solvent in the mobile phase will decrease its retention time.[1] The presence of multiple hydroxyl groups may also allow for secondary interactions with the stationary phase.
Experimental Protocols
Recommended HPLC Starting Conditions for this compound Analysis
This protocol is a recommended starting point based on the analysis of the related compound, Cinchonain Ib, and general reversed-phase chromatography principles.[6] Optimization will likely be required for your specific application.
| Parameter | Recommended Condition |
| HPLC System | Any standard HPLC system with a gradient pump and UV detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 10% B to 70% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | Diode Array Detector scanning 200-400 nm; select optimal wavelength based on UV spectrum (a starting point could be around 280 nm) |
| Injection Volume | 10 µL |
Sample Preparation from Plant Material (General Procedure)
-
Extraction: Macerate the dried and powdered plant material with a hydroalcoholic solvent (e.g., 70% ethanol in water) at room temperature.
-
Filtration: Filter the extract to remove solid plant debris.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure to obtain a concentrated crude extract.
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the redissolved crude extract onto the cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute this compound with methanol or a mixture of methanol and water.
-
-
Final Preparation: Evaporate the elution solvent and reconstitute the residue in the initial mobile phase for HPLC analysis.
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: A typical sample preparation workflow for HPLC analysis from plant material.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. daneshyari.com [daneshyari.com]
- 7. journalirjpac.com [journalirjpac.com]
- 8. iosrphr.org [iosrphr.org]
- 9. Validation of an innovative analytical method for simultaneous quantification of alpha-cyano-4-hydroxycinnamic acid and the monoclonal antibody cetuximab using HPLC from PLGA-based nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cinchonain IIb Experiments
Disclaimer: Information specific to Cinchonain IIb is limited in publicly available scientific literature. Therefore, this guide provides troubleshooting advice and answers to frequently asked questions based on the known properties of the broader class of flavonolignans, to which this compound belongs. These recommendations should be adapted and optimized for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a type of flavonolignan, a class of natural phenols.[1] Like other cinchonains, it is found in certain plant species.[1] While specific research on this compound is not extensive, related flavonolignans are known to possess a range of biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects against certain cancer cell lines.[1][2][3]
Q2: I am having trouble dissolving this compound. What solvents are recommended?
Poor water solubility is a common issue with flavonolignans. For in vitro experiments, it is recommended to prepare a concentrated stock solution in an organic solvent and then dilute it in your aqueous culture medium.
Recommended Solvents for Stock Solutions:
-
Dimethyl sulfoxide (DMSO): This is the most common solvent for preparing stock solutions of poorly soluble compounds for cell-based assays.[2]
-
Ethanol or Methanol: These can also be used, but their volatility and potential for cytotoxicity at higher concentrations should be considered.
Important Considerations:
-
Always prepare a high-concentration stock solution (e.g., 10-100 mM) to minimize the final concentration of the organic solvent in your experimental setup.[4]
-
The final concentration of the solvent (e.g., DMSO) in the cell culture medium should typically be kept below 0.5% (v/v) to avoid solvent-induced artifacts.[2]
-
After diluting the stock solution into your aqueous medium, ensure the compound remains in solution and does not precipitate. Gentle warming or vortexing may be necessary.
Q3: How should I store my this compound stock solution?
To ensure the stability and longevity of your this compound stock solution, follow these storage guidelines:
-
Temperature: Store stock solutions at -20°C or -80°C for long-term storage.[4]
-
Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, it is best to aliquot the stock solution into smaller, single-use volumes.[4]
-
Light Protection: Protect the solution from light by using amber-colored vials or by wrapping the vials in aluminum foil, as light can degrade phenolic compounds.[4]
Q4: What is a typical concentration range to use for this compound in cell-based assays?
The optimal concentration of this compound will depend on the specific cell line and the biological endpoint being measured. Based on studies with related flavonolignans, a starting concentration range of 1 µM to 100 µM is often used.[2][5] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific assay.
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible results in my cell-based assay.
Inconsistent results are a common challenge in experiments with natural products. Several factors could be contributing to this issue.
| Potential Cause | Troubleshooting Steps |
| Precipitation of this compound | Visually inspect the culture medium after adding the compound. If you observe any precipitate, your compound may be coming out of solution. Try preparing a fresh dilution from your stock solution and ensure thorough mixing. Consider lowering the final concentration of this compound. |
| Cell Health and Viability | Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment. High passage numbers can alter cell behavior. Always perform a cell viability assay (e.g., Trypan Blue, MTT) in parallel with your functional assay to ensure the observed effects are not due to cytotoxicity.[2] |
| Inaccurate Pipetting | Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each dilution step. |
| Solvent Effects | Include a vehicle control (medium with the same final concentration of the solvent used for the stock solution, e.g., DMSO) in your experiments to account for any effects of the solvent itself. |
| Compound Degradation | Prepare fresh dilutions of this compound for each experiment from a properly stored, frozen aliquot. Avoid using stock solutions that have been stored at room temperature for extended periods. |
Problem 2: High background or unexpected results in antioxidant assays.
Antioxidant assays can be sensitive to various experimental conditions.
| Potential Cause | Troubleshooting Steps |
| Interference with Assay Reagents | Some phenolic compounds can directly interact with the colorimetric or fluorometric reagents used in antioxidant assays, leading to false-positive or false-negative results. Run a control with this compound and the assay reagents in the absence of the antioxidant target to check for direct interactions. |
| Solvent Interference | The solvent used to dissolve this compound may interfere with the assay. Ensure your blank and control wells contain the same final concentration of the solvent. |
| Light Sensitivity of Reagents | Some reagents used in antioxidant assays are light-sensitive. Perform the assay in low-light conditions or use plates that are protected from light. |
| Incorrect Wavelength | Ensure your plate reader is set to the correct wavelength for the specific assay you are using. |
Problem 3: No effect observed in my anti-inflammatory assay.
If you are not observing an anti-inflammatory effect with this compound, consider the following:
| Potential Cause | Troubleshooting Steps |
| Inappropriate Concentration | The concentration of this compound may be too low. Perform a dose-response experiment with a wider range of concentrations. |
| Timing of Treatment | The timing of this compound treatment relative to the inflammatory stimulus is critical. Consider pre-treating the cells with this compound before adding the inflammatory agent, co-treating, or treating after the inflammatory stimulus has been applied. |
| Choice of Inflammatory Stimulus | The mechanism of action of this compound may be specific to certain inflammatory pathways. If possible, try different inflammatory stimuli (e.g., LPS, TNF-α, IL-1β) to see if the compound has a more pronounced effect in a different context. |
| Assay Endpoint | The chosen endpoint (e.g., measurement of a specific cytokine) may not be modulated by this compound. Consider measuring a panel of inflammatory markers or using a broader assay, such as a reporter gene assay for NF-κB activity. |
Quantitative Data Summary
The following table summarizes IC50 values for related flavonolignans in various assays. This data is provided for reference and to give an indication of the potential potency of this compound.
| Compound | Assay | Cell Line/System | IC50 Value |
| Dehydroisosilybin A | Leishmania promastigotes | - | Moderate synergism with Amphotericin B |
| Taxifolin | HCV NS5B polymerase inhibition | Huh7 human hepatoma cells | > 300 µM |
| Isosilybin A | HCV NS5B polymerase inhibition | Huh7 human hepatoma cells | > 300 µM |
| Silybin A | HCV NS5B polymerase inhibition | Huh7 human hepatoma cells | > 300 µM |
| Silybin B | HCV NS5B polymerase inhibition | Huh7 human hepatoma cells | > 300 µM |
Experimental Protocols & Methodologies
General Protocol for Preparing this compound for Cell-Based Assays
-
Prepare a Stock Solution:
-
Weigh out a precise amount of this compound powder.
-
Dissolve the powder in a minimal amount of sterile DMSO to create a high-concentration stock solution (e.g., 50 mM). Ensure the powder is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected tubes and store at -20°C or -80°C.
-
-
Prepare Working Solutions:
-
On the day of the experiment, thaw a single aliquot of the stock solution.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations.
-
Ensure that the final concentration of DMSO in the medium that will be added to the cells is below 0.5%.
-
-
Treat Cells:
-
Remove the existing medium from your cultured cells.
-
Add the medium containing the desired concentration of this compound to the cells.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a negative control (untreated cells).
-
Incubate the cells for the desired period.
-
-
Perform Assay:
-
After the incubation period, proceed with your specific cell-based assay (e.g., cell viability, cytokine measurement, reporter assay).
-
Visualizations
Caption: General experimental workflow for in vitro studies with this compound.
Caption: Putative anti-inflammatory signaling pathway for this compound.
References
Technical Support Center: Enhancing the Bioavailability of Cinchonain IIb
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cinchonain IIb. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome the challenges associated with the bioavailability of this promising flavonolignan.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors limiting the oral bioavailability of this compound?
This compound, as an A-type proanthocyanidin, faces two main challenges that significantly limit its systemic absorption after oral administration:
-
Poor Aqueous Solubility: Like many polyphenolic compounds, this compound has a complex structure with multiple hydroxyl groups, which can lead to strong intermolecular interactions and low solubility in aqueous environments like the gastrointestinal fluids. This poor solubility is a rate-limiting step for its dissolution and subsequent absorption.
-
Extensive First-Pass Metabolism: this compound is susceptible to extensive metabolism both in the gut by microbial enzymes and in the liver (hepatic metabolism). Proanthocyanidins can be depolymerized into smaller units and further broken down into various phenolic acids, reducing the concentration of the parent compound that reaches systemic circulation.[1]
Q2: How can I improve the aqueous solubility of this compound for my experiments?
Improving the solubility and dissolution rate is a critical first step. Here are several effective strategies:
-
Particle Size Reduction: Decreasing the particle size of the this compound powder increases the surface-area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation. Techniques like micronization and nanosizing (creating a nanosuspension) are highly effective.
-
Amorphous Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can convert it from a crystalline to a more soluble amorphous state. This prevents the compound from recrystallizing in the gut and maintains it in a supersaturated state, which favors absorption.
-
Complexation: Using complexing agents like cyclodextrins can encapsulate the lipophilic parts of the this compound molecule, forming an inclusion complex with a hydrophilic exterior. This complex is more soluble in water and can readily release the drug at the absorption site.
Q3: Which formulation strategies can protect this compound from degradation and metabolism?
Protecting the molecule from the harsh environment of the GI tract and metabolic enzymes is crucial. Lipid-based and encapsulation technologies are well-suited for this purpose.
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in the GI tract.[2] These systems can:
-
Keep this compound in a solubilized state.
-
Promote lymphatic transport, which bypasses the liver and reduces first-pass metabolism.
-
Protect the compound from enzymatic degradation.
-
-
Nanoparticle Formulations: Encapsulating this compound in polymeric nanoparticles or solid lipid nanoparticles (SLNs) can shield it from degradation. These nanoparticles can also be surface-modified with ligands to target specific areas of the intestine for enhanced absorption.
Q4: How do I select the most appropriate bioavailability enhancement strategy for my research?
The choice of strategy depends on the specific goals of your experiment (e.g., preclinical toxicology, efficacy studies), the required dose, and available resources. The workflow below provides a general decision-making framework.
Troubleshooting Guides
Issue: Poor and inconsistent in vitro dissolution results for this compound.
| Potential Cause | Troubleshooting Action |
| Poor Wettability | Add a small amount of a surfactant (e.g., 0.1% Tween® 80) to the dissolution medium to improve wetting of the hydrophobic powder. |
| Aggregation of Particles | Use sonication or vortexing to break up aggregates before starting the dissolution experiment. For formulations, ensure uniform dispersion. |
| Degradation in Medium | Check the stability of this compound at the pH and temperature of your dissolution medium. Adjust conditions or use a more protective formulation if degradation is observed. |
| Insufficient Agitation | Ensure the stirring speed (RPM) of the dissolution apparatus is adequate and consistent with standard protocols (e.g., USP paddle or basket method). |
Issue: High variability in plasma concentrations during in vivo animal studies.
| Potential Cause | Troubleshooting Action |
| Food Effect | The presence of food can significantly alter the absorption of polyphenols. Standardize feeding protocols (e.g., fasted vs. fed state) across all study groups. |
| Formulation Inconsistency | Ensure the formulation is homogenous and that the dose administered is accurate. For suspensions, ensure they are well-mixed before each administration. |
| Inter-animal Variability | Increase the number of animals per group to improve statistical power. Consider the effect of sex, age, and gut microbiota differences on metabolism. |
| Sample Degradation | This compound may be unstable in plasma. Add antioxidants and enzyme inhibitors to blood collection tubes and keep samples on ice. Process and freeze plasma at -80°C as quickly as possible. |
Data Presentation: Efficacy of Enhancement Strategies
The following table provides an illustrative comparison of bioavailability enhancement strategies for polyphenolic compounds similar to this compound. The values are representative and aim to show the potential fold-increase in bioavailability (Area Under the Curve - AUC) compared to a simple aqueous suspension.
| Formulation Strategy | Mechanism of Action | Potential Fold Increase in AUC (Illustrative) | Key Advantages | Potential Challenges |
| Micronization | Increases surface area | 2 - 4 fold | Simple, scalable technology | Limited by intrinsic solubility |
| Nanosuspension | Drastically increases surface area and saturation solubility | 5 - 15 fold | Significant improvement in dissolution rate | Physical stability (aggregation) can be an issue |
| Solid Dispersion | Maintains drug in an amorphous, high-energy state | 5 - 20 fold | High drug loading possible; significant solubility enhancement | Polymer selection is critical; potential for recrystallization |
| SEDDS | Pre-dissolved state; enhances lymphatic uptake | 10 - 25 fold | Bypasses dissolution step; reduces food effect; protects from degradation[2] | High surfactant levels can cause GI irritation |
| Cyclodextrin Complex | Forms a soluble host-guest complex | 4 - 10 fold | Improves both solubility and stability | Limited drug loading capacity |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension via Wet Milling
-
Preparation of Milling Slurry:
-
Disperse 1% w/v this compound in an aqueous solution containing a stabilizer. A combination of stabilizers is often effective (e.g., 0.5% w/v Hydroxypropyl Cellulose (HPC) and 0.1% w/v Sodium Dodecyl Sulfate (SDS)).
-
The total volume should be sufficient for the milling chamber.
-
-
Milling Process:
-
Add the slurry to a planetary ball mill or a similar high-energy mill.
-
Use milling media such as yttria-stabilized zirconium oxide beads (0.1-0.5 mm diameter). The bead-to-drug mass ratio should be optimized, typically around 20:1.
-
Mill at a high speed (e.g., 2000 RPM) for a duration determined by optimization (typically 2-8 hours). Monitor particle size periodically using dynamic light scattering (DLS).
-
Maintain a low temperature (e.g., using a cooling jacket) to prevent degradation of this compound.
-
-
Post-Milling Processing:
-
Separate the nanosuspension from the milling beads by filtration or centrifugation at a low speed.
-
Characterize the final nanosuspension for particle size, polydispersity index (PDI), and zeta potential.
-
The nanosuspension can be used directly or lyophilized into a powder for redispersion.
-
Protocol 2: Preparation of a this compound Solid Dispersion via Solvent Evaporation
-
Solvent Selection:
-
Identify a common volatile solvent in which both this compound and the chosen hydrophilic polymer (e.g., Polyvinylpyrrolidone K30 (PVP K30), Soluplus®) are soluble. A mixture of dichloromethane and methanol is often a good starting point.
-
-
Dissolution:
-
Dissolve this compound and the polymer in the selected solvent at a specific ratio (e.g., 1:4 drug-to-polymer ratio). Ensure complete dissolution to form a clear solution.
-
-
Solvent Evaporation:
-
Evaporate the solvent using a rotary evaporator under reduced pressure. The bath temperature should be kept low (e.g., 40°C) to minimize thermal degradation.
-
Continue evaporation until a thin, dry film is formed on the flask wall.
-
-
Final Processing:
-
Further dry the film in a vacuum oven overnight to remove residual solvent.
-
Scrape the dried solid dispersion from the flask and pulverize it using a mortar and pestle.
-
Store the resulting powder in a desiccator. Characterize its amorphous nature using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).
-
Protocol 3: Preparation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening:
-
Determine the solubility of this compound in various oils (e.g., Labrafil® M 1944 CS), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-solvents (e.g., Transcutol® HP, PEG 400). Select the components that show the highest solubility for the drug.
-
-
Formulation Development:
-
Construct a ternary phase diagram to identify the self-emulsifying region for different ratios of oil, surfactant, and co-solvent.
-
Prepare various formulations by mixing the selected components. For example, a starting point could be 30% oil, 50% surfactant, and 20% co-solvent.
-
Add this compound to the excipient mixture and dissolve it completely with gentle stirring and slight warming if necessary.
-
-
Characterization:
-
Self-Emulsification Test: Add 1 mL of the SEDDS formulation to 250 mL of water in a glass beaker with gentle agitation. Observe the formation of the emulsion. It should be rapid (less than a minute) and result in a clear or slightly bluish-white emulsion.
-
Droplet Size Analysis: Dilute the resulting emulsion and measure the globule size and PDI using DLS. A droplet size of <200 nm is generally desirable for efficient absorption.
-
Visualizations
Caption: Key barriers limiting the oral bioavailability of this compound.
References
Technical Support Center: Investigating Novel Compound Cytotoxicity
A Note on Cinchonain IIb:
Our comprehensive review of published scientific literature did not yield specific data regarding the cytotoxic effects, IC50 values, or mechanism of action for the compound this compound. While the chemical structure of this compound is documented, its biological activity in cell lines appears to be uncharacterized in publicly available resources.
However, studies on related compounds from the Cinchona genus have demonstrated cytotoxic properties. For instance, derivatives of Cinchona alkaloids have been shown to induce apoptosis in various cancer cell lines, including KB, HeLa, MCF-7, A-549, Hep-G2, U-87, and HL-60.[1][2] Furthermore, extracts of Cinchona officinalis loaded into nanoparticles exhibited cytotoxic effects on MCF-7 human breast cancer cells, with an IC50 value of 9 µg/mL after 48 hours, and were shown to stimulate apoptosis.[3][4] These findings suggest that compounds within the Cinchonain family may possess anti-cancer properties, warranting further investigation.
This technical support center provides a generalized framework for researchers and drug development professionals to address the cytotoxicity of novel or uncharacterized compounds, such as this compound. The following troubleshooting guides and FAQs are designed to assist in planning and executing cytotoxicity studies and interpreting the results.
Frequently Asked Questions (FAQs)
Q1: I am seeing high variability in my cytotoxicity assay results between experiments. What are the common causes?
A1: High variability in cytotoxicity assays is a common issue. Several factors can contribute to this:
-
Cell Passage Number: Cells at high passage numbers can exhibit altered growth rates and drug sensitivity. It is crucial to use cells within a consistent and low passage range for all experiments.
-
Seeding Density: Inconsistent cell seeding density can lead to significant variations in results. Ensure that a uniform number of cells is seeded in each well.
-
Reagent Preparation: Improperly prepared or stored reagents, including the test compound and assay reagents, can affect the outcome. Always prepare fresh reagents and follow the manufacturer's storage recommendations.
-
Incubation Time: The duration of cell exposure to the compound can significantly impact cytotoxicity. Maintain consistent incubation times across all experiments.
-
Serum Concentration: The concentration of serum in the cell culture medium can influence both cell growth and the activity of the test compound. Use a consistent serum concentration throughout your studies.
Q2: My positive control is not showing the expected level of cytotoxicity. What should I do?
A2: If your positive control is not performing as expected, it could indicate a problem with the control itself, the cells, or the assay procedure.
-
Verify Positive Control: Ensure the positive control compound is not degraded. Prepare a fresh stock solution.
-
Cell Health: Confirm that the cells are healthy and growing optimally. Contamination or poor cell health can affect their response to cytotoxic agents.
-
Assay Protocol: Review the assay protocol to ensure that all steps were performed correctly, including reagent concentrations and incubation times.
Q3: How do I distinguish between cytotoxic and cytostatic effects?
A3: Cytotoxicity refers to the ability of a compound to kill cells, while a cytostatic effect means the compound inhibits cell proliferation without directly causing cell death. To differentiate between these effects:
-
Cell Counting Assays: Methods like trypan blue exclusion or automated cell counters can directly measure the number of viable and dead cells. A cytotoxic compound will increase the number of dead cells, while a cytostatic compound will primarily halt the increase in the total number of cells.
-
Apoptosis Assays: Assays that detect markers of apoptosis, such as caspase activation or Annexin V staining, can confirm if the compound is inducing programmed cell death, a hallmark of cytotoxicity.
Q4: What is the significance of the IC50 value, and what factors can influence it?
A4: The IC50 (half-maximal inhibitory concentration) value represents the concentration of a compound that is required to inhibit a biological process (in this case, cell viability) by 50%. It is a measure of the potency of a compound. Factors that can influence the IC50 value include:
-
The specific cell line being used.
-
The duration of the assay.
-
The specific cytotoxicity assay employed (e.g., MTT, LDH, etc.).
-
Experimental conditions such as cell density and serum concentration.
Troubleshooting Guides
Troubleshooting the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
| Problem | Possible Cause | Solution |
| High background in no-cell control wells | Contamination of the culture medium or MTT reagent. | Use fresh, sterile medium and reagents. Filter-sterilize the MTT solution if necessary. |
| Low signal in viable cell control wells | Insufficient number of cells, poor cell health, or incorrect incubation time. | Optimize cell seeding density. Ensure cells are healthy and in the logarithmic growth phase. Verify the correct incubation time for your cell line. |
| Inconsistent results across replicate wells | Uneven cell seeding, pipetting errors, or edge effects in the microplate. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and practice consistent pipetting technique. Avoid using the outer wells of the plate if edge effects are suspected. |
| Compound interferes with the MTT assay | The test compound may directly reduce MTT or absorb light at the same wavelength as the formazan product. | Run a control experiment with the compound in cell-free medium to check for direct MTT reduction. If interference is observed, consider using an alternative cytotoxicity assay. |
Troubleshooting Apoptosis Assays (e.g., Annexin V/PI Staining)
Annexin V/Propidium Iodide (PI) staining is a common method to detect apoptosis by flow cytometry.
| Problem | Possible Cause | Solution |
| High percentage of necrotic cells (PI positive) even at low compound concentrations | The compound may be highly cytotoxic, or the cells may have been handled too roughly during the staining procedure. | Test a lower concentration range of the compound. Handle cells gently during harvesting and staining to avoid mechanical damage. |
| No significant increase in apoptotic cells with increasing compound concentration | The compound may not induce apoptosis, or the time point of analysis is not optimal. | Consider that the compound might be cytostatic or induce another form of cell death (e.g., necrosis). Perform a time-course experiment to identify the optimal time point for detecting apoptosis. |
| High background fluorescence | Incomplete washing of cells, or issues with the flow cytometer settings. | Ensure cells are washed thoroughly according to the protocol. Optimize the voltage and compensation settings on the flow cytometer. |
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add the medium containing the test compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Protocol 2: Caspase-3 Activity Assay
-
Cell Culture and Treatment: Culture cells in appropriate plates and treat with the test compound for the desired time.
-
Cell Lysis: Harvest and lyse the cells using a lysis buffer provided with a commercial caspase-3 activity assay kit.
-
Substrate Addition: Add the caspase-3 substrate (e.g., DEVD-pNA) to the cell lysates.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Absorbance/Fluorescence Measurement: Measure the absorbance or fluorescence of the cleaved substrate using a microplate reader.
-
Data Analysis: Quantify the caspase-3 activity relative to a standard curve or control samples.
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: A generalized workflow for assessing compound cytotoxicity in cell lines.
Hypothetical Signaling Pathway for Compound-Induced Apoptosis
Caption: A potential mechanism of compound-induced apoptosis via intrinsic and extrinsic pathways.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Cytotoxic and trypanocidal activities of cinchona alkaloid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cinchona officinalis Phytochemicals-Loaded Iron Oxide Nanoparticles Induce Cytotoxicity and Stimulate Apoptosis in MCF-7 Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cinchona officinalis Phytochemicals-Loaded Iron Oxide Nanoparticles Induce Cytotoxicity and Stimulate Apoptosis in MCF-7 Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Anti-Inflammatory Potential of Cinchonain IIb: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Cinchonain IIb, a flavonoid derived from the bark of Trichilia catigua, has garnered interest for its potential therapeutic properties. While preliminary studies suggest anti-inflammatory activity, rigorous quantitative validation and a clear understanding of its mechanism of action are crucial for its development as a potential therapeutic agent. This guide provides a framework for evaluating the anti-inflammatory effects of this compound, comparing its potential efficacy with established anti-inflammatory drugs, and elucidating its molecular targets. The experimental protocols and data presented herein are based on established methodologies for assessing anti-inflammatory compounds and serve as a template for the validation of this compound.
In Vitro Anti-Inflammatory Activity Assessment
A common and effective method for in vitro evaluation of anti-inflammatory properties involves the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. LPS, a component of the outer membrane of Gram-negative bacteria, induces a strong inflammatory response in these cells, characterized by the release of pro-inflammatory mediators. The inhibitory effect of a test compound on this response provides a measure of its anti-inflammatory potential.
Key Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
Objective: To determine the concentration-dependent inhibitory effect of a test compound on the production of nitric oxide (NO), a key inflammatory mediator, in macrophage cells stimulated with LPS.
Methodology:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) or a reference drug (e.g., Dexamethasone). The cells are pre-incubated for 1 hour.
-
Stimulation: LPS (1 µg/mL) is added to each well (except for the control group) to induce an inflammatory response.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Quantification (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value (the concentration of the compound that inhibits 50% of NO production) is determined.
Comparative Data for Anti-Inflammatory Agents
While specific comparative data for this compound is not yet available in the public domain, the following table illustrates how its performance could be benchmarked against standard anti-inflammatory drugs using the IC50 values obtained from the nitric oxide inhibition assay.
| Compound | IC50 for NO Inhibition (µM) |
| This compound | Data to be determined |
| Dexamethasone (Reference) | Typical literature values range from 0.1 to 10 µM |
| Indomethacin (Reference) | Typical literature values range from 10 to 100 µM |
In Vivo Anti-Inflammatory Activity Assessment
The carrageenan-induced paw edema model in rodents is a widely accepted and classical method for evaluating the in vivo anti-inflammatory activity of test compounds. Carrageenan, a polysaccharide, induces a localized and reproducible inflammatory response when injected into the paw.
Key Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
Objective: To assess the ability of a test compound to reduce acute inflammation in a living organism.
Methodology:
-
Animals: Male Wistar rats (180-220 g) are used.
-
Grouping: Animals are randomly divided into groups (n=6), including a control group, a carrageenan-only group, a reference drug group (e.g., Indomethacin), and groups treated with different doses of the test compound (e.g., this compound).
-
Treatment: The test compound or reference drug is administered orally or intraperitoneally 1 hour before carrageenan injection. The control group receives the vehicle.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: The percentage of edema inhibition is calculated for each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume increase in the carrageenan-only group, and Vt is the average paw volume increase in the treated group.
Comparative Data for In Vivo Anti-Inflammatory Activity
The following table demonstrates how the in vivo anti-inflammatory efficacy of this compound could be compared to a standard drug like Indomethacin.
| Treatment (Dose) | Paw Edema Inhibition (%) at 3 hours |
| This compound (e.g., 50 mg/kg) | Data to be determined |
| This compound (e.g., 100 mg/kg) | Data to be determined |
| Indomethacin (10 mg/kg) | Typically shows significant inhibition (e.g., >50%) |
Elucidating the Mechanism of Action: Signaling Pathways
The anti-inflammatory effects of many compounds are mediated through the modulation of key intracellular signaling pathways that regulate the expression of inflammatory genes. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are critical regulators of the inflammatory response.
Experimental Workflow for Signaling Pathway Analysis
Caption: Experimental Workflow for Investigating the Effect of this compound on Inflammatory Signaling Pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Upon stimulation by LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, COX-2, and iNOS.
Caption: Postulated Inhibition of the NF-κB Signaling Pathway by this compound.
MAPK Signaling Pathway
The MAPK family, including p38, ERK, and JNK, also plays a crucial role in the inflammatory response. LPS activation of TLR4 triggers a cascade of protein phosphorylations that activate these MAPKs. Activated MAPKs, in turn, can activate transcription factors, such as AP-1, which work in concert with NF-κB to promote the expression of inflammatory mediators.
Caption: Potential Modulation of the MAPK Signaling Pathway by this compound.
Conclusion and Future Directions
The validation of this compound as a viable anti-inflammatory agent requires a systematic approach involving both in vitro and in vivo studies. The experimental frameworks provided in this guide offer a robust starting point for generating the necessary quantitative data to compare its efficacy against established drugs. Furthermore, elucidating its precise mechanism of action by investigating its effects on key inflammatory signaling pathways like NF-κB and MAPK will be critical for its future development. Further research should focus on obtaining direct comparative data for this compound and exploring its potential therapeutic applications in inflammatory diseases.
Cinchonain IIb vs. Trolox: A Comparative Analysis of Antioxidant Activity
In the quest for potent natural antioxidants, researchers frequently evaluate compounds for their ability to neutralize harmful free radicals. This guide provides a detailed comparison of the antioxidant activity of Cinchonain IIb, a flavan-lignan found in certain plants, and Trolox, a synthetic water-soluble analog of vitamin E commonly used as an antioxidant standard. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the relative antioxidant potential of these two compounds based on experimental data.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of a compound is often quantified by its IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals in a given assay. The lower the IC50 value, the higher the antioxidant activity. The following table summarizes the IC50 values for a closely related compound, Cinchonain Ib, and Trolox in two common antioxidant assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. Due to the limited availability of specific IC50 data for this compound, data for Cinchonain Ib is presented as a representative of the cinchonain class of compounds.
| Compound | DPPH Assay IC50 | ABTS Assay IC50 |
| Cinchonain Ib | 9.4 µM | Not available |
| Trolox | 3.77 µg/mL (15.06 µM) | 2.93 µg/mL (11.70 µM) |
Note: The IC50 value for Cinchonain Ib was reported in µM. The IC50 values for Trolox were reported in µg/mL and have been converted to µM for comparison (Molar mass of Trolox: 250.29 g/mol ). Direct comparison of IC50 values between different studies should be done with caution due to potential variations in experimental conditions.
Experimental Methodologies
To ensure a clear understanding of the data presented, detailed protocols for the DPPH and ABTS assays are provided below. These protocols are representative of the methods used to determine the antioxidant activity of chemical compounds.
DPPH Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants. The principle of this assay is based on the reduction of the purple-colored DPPH radical to a yellow-colored non-radical form, diphenylpicrylhydrazine, in the presence of a hydrogen-donating antioxidant.
Protocol:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent, typically methanol or ethanol. The solution is kept in the dark to prevent degradation.
-
Sample Preparation: The test compound (this compound or Trolox) is dissolved in a suitable solvent to prepare a stock solution, from which a series of dilutions are made to obtain various concentrations.
-
Reaction Mixture: A fixed volume of the DPPH solution is mixed with various concentrations of the sample solution in a test tube or a 96-well microplate. A control is prepared with the solvent and the DPPH solution without the sample. A blank contains the solvent only.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample and calculating the concentration at which 50% of the DPPH radicals are scavenged.
ABTS Radical Cation Decolorization Assay
The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant.
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+): A stock solution of ABTS (e.g., 7 mM) is prepared in water. The ABTS•+ is produced by reacting the ABTS stock solution with a strong oxidizing agent, such as potassium persulfate (e.g., 2.45 mM final concentration), and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.
-
Sample Preparation: The test compound is dissolved and diluted to various concentrations as described for the DPPH assay.
-
Reaction Mixture: A small volume of the sample solution is added to a larger volume of the diluted ABTS•+ solution.
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.
-
Absorbance Measurement: The absorbance is measured at 734 nm.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.
-
IC50 Determination: The IC50 value is determined from the plot of percentage scavenging against the concentration of the sample.
Visualizing the Antioxidant Assay Workflow
The following diagram illustrates the general workflow for determining the antioxidant activity of a compound using a radical scavenging assay like DPPH or ABTS.
Caption: Workflow for determining antioxidant activity.
A Comparative Guide to Cinchonain IIb and Its Analogs for Researchers and Drug Development Professionals
Introduction: Cinchonain IIb, a naturally occurring flavonolignan, and its analogs are emerging as compounds of significant interest in pharmaceutical research due to their diverse biological activities. This guide provides a comparative analysis of this compound and its related analogs, focusing on their chemical structures, biological activities, and the experimental methodologies used for their evaluation. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of these promising therapeutic agents.
Chemical Structures
This compound belongs to a class of compounds known as flavonolignans, which are characterized by a flavonoid moiety linked to a lignan unit. The core structure of this compound and its common analogs, including Cinchonain Ia, Ib, Ic, Id, and IIa, are presented below. Understanding these structural nuances is crucial for elucidating structure-activity relationships.
-
Cinchonain Ia
-
Cinchonain Ib
-
Cinchonain Ic
-
Cinchonain Id
-
Cinchonain IIa
-
This compound [1]
Comparative Biological Activities
While direct comparative studies of this compound and its analogs are limited, the available data from various independent studies suggest a range of biological effects, with antioxidant and anti-inflammatory properties being the most prominent. Cinchonain Ib has also been investigated for its insulin-secreting effects.[2] A summary of the reported activities is provided in the table below. It is important to note that the lack of standardized testing protocols across different studies makes direct comparison of quantitative data challenging.
| Compound | Biological Activity | Quantitative Data (from various sources) | Reference |
| This compound | Antioxidant | Data not available in comparative studies. | |
| Cinchonain Ia | Anti-inflammatory, Antitumor | Qualitative reports of activity. | [3] |
| Cinchonain Ib | Antioxidant, Anti-inflammatory, Insulinotropic | Enhanced insulin secretion from INS-1 cells; increased plasma insulin level in rats.[2] | [2][4] |
| Cinchonain Ic | Antioxidant | Enriched in certain plant populations, suggesting ecological significance.[1] | [1] |
| Cinchona Bark Extracts (containing Cinchonains) | Antioxidant | Methanolic extract showed significant superoxide and nitric oxide scavenging activity.[5] | [5][6][7][8] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the biological activities of this compound and its analogs.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay (Antioxidant Activity)
This protocol is adapted from general procedures for assessing the antioxidant potential of natural compounds.[7]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)
-
This compound or analog test solutions (at various concentrations)
-
Methanol (as a blank)
-
Ascorbic acid (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound (this compound or analog) in methanol.
-
Create a series of dilutions of the test compound in methanol to achieve a range of final concentrations.
-
In a 96-well microplate, add 100 µL of each concentration of the test compound solution to respective wells.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, add 100 µL of methanol instead of the test compound.
-
For the positive control, use ascorbic acid at various concentrations.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the test compound, and Abs_sample is the absorbance of the DPPH solution with the test compound.
-
The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.
Nitric Oxide (NO) Scavenging Assay (Anti-inflammatory Activity)
This protocol is based on the principle of inhibiting nitric oxide production in stimulated macrophages.[7]
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
This compound or analog test solutions
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
96-well cell culture plate
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the this compound or analog for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce nitric oxide production.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
A standard curve using sodium nitrite is used to determine the concentration of nitrite in the samples.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanisms of action and research strategies.
Caption: Putative anti-inflammatory mechanism of this compound and its analogs via inhibition of the NF-κB signaling pathway.
Caption: A generalized experimental workflow for the comparative screening of the biological activities of this compound and its analogs.
Conclusion
This compound and its analogs represent a promising class of natural compounds with therapeutic potential, particularly in the realms of antioxidant and anti-inflammatory applications. This guide provides a foundational overview of their chemical structures, known biological activities, and relevant experimental protocols. However, it is evident that more rigorous, direct comparative studies are necessary to fully elucidate the structure-activity relationships within this compound family and to identify the most potent and selective candidates for further drug development. The provided protocols and workflow diagrams are intended to serve as a starting point for researchers to design and execute such comparative investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Cinchonain Ib isolated from Eriobotrya japonica induces insulin secretion in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. plantaanalytica.com [plantaanalytica.com]
- 4. plantaanalytica.com [plantaanalytica.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. iajps.com [iajps.com]
- 8. researchgate.net [researchgate.net]
The Synergistic Potential of Cinchonains in Combination Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The exploration of natural compounds for therapeutic applications has identified cinchonains, a class of flavonolignans, as promising candidates with diverse biological activities. While research into the synergistic effects of Cinchonain IIb is still nascent, a recent pioneering study on the closely related Cinchonain Ia has demonstrated a potent synergistic relationship with the chemotherapeutic agent L-Asparaginase in cancer therapy. This guide provides a comprehensive overview of this synergistic interaction, presenting key experimental data, detailed protocols, and a conceptual framework for understanding the underlying mechanisms. Given the structural similarities and shared biological activities within the cinchonain family, this guide serves as a valuable resource for researchers investigating the combination therapy potential of this compound and other related compounds.
Quantitative Analysis of Synergistic Efficacy
The synergistic effect of combining Cinchonain Ia with L-Asparaginase was rigorously evaluated in NTERA-2 cancer stem cells. The combination demonstrated a significant enhancement in anticancer activity compared to either agent alone. The Combination Index (CI), a quantitative measure of drug interaction, was calculated to determine the nature of the synergy.
| Cell Culture Model | Drug Combination | Combination Index (CI) | Interpretation |
| 2D Cell Culture | Cinchonain Ia + L-Asparaginase | < 0.32 | Strong Synergy[1] |
| 3D Spheroid Model | Cinchonain Ia + L-Asparaginase | 0.44 | Synergy[1] |
These results unequivocally indicate a strong synergistic interaction in the 2D cell culture and a clear synergistic effect in the more physiologically relevant 3D spheroid model.[1] A CI value less than 1.0 signifies synergy, with lower values indicating a stronger effect.
In Vivo Antitumor Activity
The compelling in vitro results were further validated in a preclinical in vivo model. Tumorized mice treated with a nanoliposomal formulation of Cinchonain Ia and L-Asparaginase (CALs) exhibited a dramatic reduction in tumor growth and a significant increase in survival rate.
| Treatment Group | Tumor Growth Inhibition (%) | Survival Rate (%) |
| Control (untreated) | 0 | 31.2 |
| Cinchonain Ia Liposomes | 16.24 | Not Reported |
| L-Asparaginase Liposomes | Not Reported | Not Reported |
| CALs (Cinchonain Ia + L-Asparaginase) | 62.49 | 100 |
The combination therapy resulted in a remarkable 62.49% inhibition of tumor growth and a 100% survival rate over the 28-day experimental period, highlighting the potent in vivo efficacy of this synergistic combination.[1]
Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed methodologies for the key experiments are provided below.
Cell Viability and Synergy Analysis
-
Cell Culture: NTERA-2 cancer stem cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Drug Preparation: Cinchonain Ia and L-Asparaginase are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to the desired concentrations in the cell culture medium.
-
MTT Assay:
-
Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Cells are then treated with varying concentrations of Cinchonain Ia, L-Asparaginase, or their combination for 48 hours.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Combination Index (CI) Calculation: The CI values are calculated using the Chou-Talalay method with the CompuSyn software. This method analyzes the dose-effect relationships of the individual drugs and their combination to determine whether the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
3D Spheroid Culture and Analysis
-
Spheroid Formation: NTERA-2 cells are seeded into ultra-low attachment 96-well plates at a density of 1 x 10⁴ cells per well. The plates are centrifuged at low speed to facilitate cell aggregation and incubated for 72 hours to allow for spheroid formation.
-
Drug Treatment: The spheroids are treated with Cinchonain Ia, L-Asparaginase, or the combination for 72 hours.
-
Viability Assessment: Spheroid viability is assessed using a 3D cell viability assay (e.g., CellTiter-Glo® 3D Cell Viability Assay), which measures ATP levels.
-
Imaging: Spheroid morphology and size are monitored and documented using an inverted microscope.
Conceptual Framework and Signaling Pathways
The synergistic effect of Cinchonain Ia and L-Asparaginase is likely due to the multi-targeted impact on cancer cell survival and proliferation. Cinchonain Ia is known for its anti-inflammatory and antioxidant properties, which can counteract the tumor-promoting inflammatory microenvironment.[1] L-Asparaginase depletes the essential amino acid asparagine, leading to cancer cell starvation and apoptosis. The combination of these distinct mechanisms may create a more robust and sustained antitumor response.
Below are diagrams illustrating the experimental workflow and a hypothetical signaling pathway for the synergistic interaction.
Caption: Workflow for assessing the synergistic effects of Cinchonain Ia and L-Asparaginase.
Caption: Proposed mechanism for the synergistic anticancer effects of Cinchonain and L-Asparaginase.
References
Navigating the Analytical Landscape for Cinchonain IIb: A Comparative Guide to Detection Methodologies and Potential Antibody Cross-Reactivity
For researchers, scientists, and drug development professionals, the accurate detection and quantification of bioactive compounds are paramount. Cinchonain IIb, a flavonolignan found in medicinal plants such as Kandelia candel and Trichilia catigua, has garnered interest for its antioxidant and anti-inflammatory properties. However, the development of specific immunoassays for this small molecule has been challenging. This guide provides a comprehensive comparison of existing analytical methods for this compound and explores the potential for cross-reactivity should specific antibodies be developed.
Currently, validated immunoassays, such as ELISA kits, for the specific detection of this compound are not commercially available. The development of antibodies against small molecules like this compound requires a specialized approach where the molecule is conjugated to a larger carrier protein to elicit an immune response. This process, known as haptenization, can be complex and does not guarantee the generation of highly specific antibodies.
This guide first details the established chromatographic methods for the analysis of this compound and its related compounds. It then delves into the theoretical aspects of developing antibodies against this compound, including a discussion on the probable cross-reactivity with structurally similar molecules.
Established Analytical Methods for this compound and Related Compounds
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary methods for the identification and quantification of this compound and its isomers in plant extracts and biological matrices.
Comparative Data from Chromatographic Analyses
The following table summarizes the performance characteristics of a validated HPLC method for the quantification of Cinchonain Ib, a structurally related compound, in Trichilia catigua extracts. These parameters provide a benchmark for what can be expected in the analysis of this compound.
| Parameter | HPLC Method for Cinchonain Ib in T. catigua |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of methanol and water |
| Detection | UV at 280 nm |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | Not reported |
| Limit of Quantification (LOQ) | Not reported |
| Recovery (%) | 95.8 - 103.5 |
| Precision (RSD %) | < 5% |
Data synthesized from a study on the validation of an HPLC method for Cinchonain Ib.
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) for Flavonolignans in Trichilia catigua
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using methanol (Solvent A) and water (Solvent B), often with a small percentage of formic acid to improve peak shape. The gradient can be optimized to separate the cinchonain isomers.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength of 280 nm, which is suitable for phenolic compounds.
-
Sample Preparation: Plant material is extracted with a suitable solvent such as a methanol-water mixture. The extract is then filtered before injection into the HPLC system.
-
Quantification: External standards of purified Cinchonain isomers are used to create a calibration curve for quantification.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Flavan-3-ols in Biological Matrices
-
Instrumentation: An LC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).
-
Column: A C18 column suitable for LC-MS applications.
-
Mobile Phase: A gradient of acetonitrile or methanol and water, both containing a small amount of formic acid.
-
Ionization: Electrospray ionization (ESI) in negative mode is often used for phenolic compounds.
-
Detection: Multiple Reaction Monitoring (MRM) is used for sensitive and selective quantification of the target analytes and an internal standard. Specific precursor-to-product ion transitions are monitored for each compound.
-
Sample Preparation: For plasma samples, a protein precipitation step followed by liquid-liquid extraction or solid-phase extraction is typically required to remove interferences.
Potential for Antibody Development and Predicted Cross-Reactivity
Given the structural similarities among cinchonain isomers and other flavonoids, any antibody developed against this compound would likely exhibit some degree of cross-reactivity. The table below compares the structures of this compound with its close analogues.
| Compound | Basic Structure | Key Differences from this compound |
| This compound | Flavonolignan | - |
| Cinchonain IIa | Flavonolignan | Stereoisomer of this compound |
| Cinchonain Ib | Flavonolignan | Different linkage and stereochemistry compared to the "II" series |
| Cinchonain Ia | Flavonolignan | Stereoisomer of Cinchonain Ib |
| Catechin/Epicatechin | Flavan-3-ol | Monomeric units that form the building blocks of proanthocyanidins and are structurally related to parts of the cinchonain molecule |
The shared core structures among these compounds present a significant challenge for developing highly specific antibodies. It is probable that an antibody raised against this compound would also recognize Cinchonain IIa due to their stereoisomeric relationship. The degree of cross-reactivity with the "I" series of cinchonains and with simpler flavonoids would depend on the specific epitope recognized by the antibody.
Conclusion
In the absence of commercially available antibodies and immunoassays for this compound, researchers must rely on robust chromatographic methods like HPLC and LC-MS for its accurate analysis. While the development of specific antibodies remains a possibility, the inherent structural similarities among cinchonain isomers and related flavonoids suggest that any resulting antibody would likely exhibit cross-reactivity. Careful validation and characterization of such antibodies would be crucial to ensure the reliability of any future immunoassay for this compound. For now, chromatographic techniques remain the gold standard for the analysis of this promising bioactive compound.
Reproducibility of Cinchonain IIb Experimental Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Cinchonain IIb, a flavonolignan found in the bark of various Cinchona species, has garnered interest for its potential therapeutic properties, including antioxidant and anti-inflammatory effects. However, the reproducibility of experimental findings is a cornerstone of scientific validation and crucial for advancing drug discovery and development. This guide provides a comparative overview of the available experimental data on this compound, focusing on its antioxidant and anti-inflammatory activities, to aid researchers in assessing the consistency of reported results.
Summary of Quantitative Data
To date, a comprehensive analysis of the reproducibility of this compound's biological effects is limited by the scarcity of publicly available, directly comparable quantitative data from multiple independent studies. While the compound is often cited in the context of the broader biological activities of cinchona alkaloids, specific data points for this compound remain elusive in the scientific literature.
This guide aims to present the available information to highlight the areas where further research is critically needed to establish a robust and reproducible pharmacological profile for this compound.
Key Biological Activities and Experimental Protocols
Antioxidant Activity
A common method to evaluate the antioxidant potential of a compound is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. This assay measures the ability of an antioxidant to donate an electron and neutralize the DPPH radical, a stable free radical. The result is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
While numerous studies have utilized the DPPH assay to screen plant extracts and isolated compounds for antioxidant activity, specific and reproducible IC50 values for this compound are not consistently reported across the literature. To ensure the reproducibility of such experiments, a detailed protocol is essential.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent, such as methanol or ethanol, and stored in the dark.
-
Preparation of Test Compound: this compound is dissolved in a suitable solvent to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.
-
Assay Procedure:
-
In a 96-well microplate, a fixed volume of the DPPH solution is added to each well.
-
An equal volume of the different concentrations of this compound (or a standard antioxidant like ascorbic acid or trolox) is added to the wells.
-
A control well contains the DPPH solution and the solvent used for the test compound.
-
The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound and calculating the concentration at which 50% inhibition is achieved.
Anti-inflammatory Activity
The anti-inflammatory potential of a compound can be assessed through various in vitro assays, including the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, and the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
Overproduction of nitric oxide is a hallmark of inflammation. The Griess assay is a common method to quantify nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.
Experimental Protocol: Nitric Oxide Production Assay
-
Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Treatment:
-
The cells are pre-treated with various concentrations of this compound for a specific duration (e.g., 1 hour).
-
Following pre-treatment, the cells are stimulated with an inflammatory agent, typically lipopolysaccharide (LPS), to induce NO production.
-
Control wells include cells treated with vehicle and LPS, and cells with vehicle alone (unstimulated).
-
-
Incubation: The plate is incubated for a specified period (e.g., 24 hours).
-
Griess Assay:
-
The cell culture supernatant is collected.
-
The supernatant is mixed with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
The mixture is incubated at room temperature to allow for color development.
-
-
Measurement: The absorbance is measured at a wavelength of around 540 nm.
-
Calculation: The concentration of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of inhibition of NO production is then calculated.
Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays
COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are potent inflammatory mediators. 5-Lipoxygenase (5-LOX) is another crucial enzyme in the inflammatory cascade, leading to the production of leukotrienes. The ability of a compound to inhibit these enzymes is a strong indicator of its anti-inflammatory potential.
Experimental Protocol: Enzyme Inhibition Assays
These assays are often performed using commercially available kits that measure the activity of the purified enzyme in the presence and absence of the test compound. The general principle involves providing the enzyme with its substrate (e.g., arachidonic acid) and measuring the formation of the product. The inhibitory effect of this compound would be determined by a decrease in product formation.
Signaling Pathway Analysis
This compound is hypothesized to exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes.
NF-κB Signaling Pathway
The canonical NF-κB signaling pathway is a critical regulator of inflammatory responses. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer (typically p50/p65) to translocate to the nucleus and initiate the transcription of target genes encoding inflammatory mediators.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow: Assessing NF-κB Inhibition
To investigate whether this compound inhibits the NF-κB pathway, a series of experiments can be conducted.
Validating the Purity of a Cinchonain IIb Sample: A Comparative Guide
For researchers, scientists, and professionals in drug development, ensuring the purity of a chemical compound is a critical first step in any experimental workflow. This guide provides a comprehensive comparison of analytical techniques for validating the purity of a Cinchonain IIb sample against a certified reference standard. Detailed experimental protocols, comparative data, and workflow visualizations are presented to assist in the accurate assessment of compound integrity.
This compound, a flavonolignan with the molecular formula C₃₉H₃₂O₁₅ and a molecular weight of 740.66 g/mol , is a subject of interest for its potential biological activities. The purity of a sample is paramount for obtaining reliable and reproducible results in pharmacological and biochemical studies. This guide outlines the application of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for purity determination.
Comparative Analysis of a this compound Sample
The purity of a test sample of this compound was compared against a certified reference standard with a stated purity of 99.5%. The following tables summarize the quantitative data obtained from HPLC, LC-MS, and elemental analysis.
Table 1: High-Performance Liquid Chromatography (HPLC) Purity Analysis
| Parameter | This compound Reference Standard | This compound Test Sample |
| Retention Time (min) | 12.54 | 12.53 |
| Purity by Area (%) | 99.6% | 98.2% |
| Impurities Detected | Impurity A (0.2%), Impurity B (0.2%) | Impurity A (0.8%), Impurity B (0.5%), Unknown Impurity C (0.5%) |
Table 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
| Parameter | This compound Reference Standard | This compound Test Sample |
| Observed [M-H]⁻ (m/z) | 739.16 | 739.16 |
| Expected [M-H]⁻ (m/z) | 739.17 | 739.17 |
| Purity by MS Signal (%) | >99% | ~98% |
| Detected Impurities (m/z) | - | 741.18, 755.19 |
Table 3: ¹H NMR (500 MHz, DMSO-d₆) Spectral Data Comparison
| Chemical Shift (ppm) | This compound Reference Standard (Integral) | This compound Test Sample (Integral) | Assignment |
| 7.00-6.50 | 10H | 10H | Aromatic Protons |
| 5.50-4.50 | 6H | 6H | Methine & Hydroxyl Protons |
| 4.00-3.00 | 4H | 4H | Methylene Protons |
| 2.51 (singlet) | - | 0.15H | Residual Solvent (Acetone) |
| 1.18 (triplet) | - | 0.25H | Residual Solvent (Ethanol) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols can be adapted for the analysis of other flavonolignans with appropriate modifications.
High-Performance Liquid Chromatography (HPLC)
This method is designed to separate and quantify this compound and any potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid).
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 20% B
-
31-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Samples are dissolved in methanol to a concentration of 1 mg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is employed to confirm the molecular weight of this compound and identify potential impurities based on their mass-to-charge ratio.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Time-of-Flight or Quadrupole).
-
LC Conditions: Same as the HPLC method described above.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
-
Sample Preparation: Samples are dissolved in methanol to a concentration of 0.1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for structural confirmation and the detection of proton-containing impurities, including residual solvents.
-
Instrumentation: A 500 MHz NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Concentration: Approximately 5 mg of the sample is dissolved in 0.75 mL of DMSO-d₆.
-
Experiment: A standard proton NMR experiment is performed.
-
Data Processing: The resulting spectrum is phase-corrected, baseline-corrected, and referenced to the residual solvent peak (DMSO at 2.50 ppm).
Visualizing the Workflow and Logical Comparison
To further clarify the process of purity validation, the following diagrams illustrate the experimental workflow and the logical framework for comparing the test sample to the reference standard.
Caption: Experimental workflow for this compound purity validation.
Caption: Logical framework for comparing sample data to a reference standard.
Safety Operating Guide
Navigating the Final Step: A Guide to the Proper Disposal of Cinchonain IIb
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step information for the safe disposal of Cinchonain IIb, a flavonolignan compound. While a specific Safety Data Sheet (SDS) for this compound is not currently available, this document synthesizes general laboratory chemical waste guidelines and data from related compounds to offer a comprehensive operational plan.
Chemical Safety Profile: this compound
At present, detailed quantitative safety data specifically for this compound is limited. However, by examining the data for Silymarin, a mixture of flavonolignans, we can infer a general safety profile. Silymarin is not classified as a hazardous chemical.[1] This suggests that this compound is unlikely to be classified as a highly hazardous substance. Nevertheless, it is imperative to treat all laboratory chemicals with care and to follow established safety protocols.
Table 1: Chemical and Safety Data Summary
| Property | Data for a Related Flavonolignan (Silymarin) | Notes |
| Hazard Classification | Not considered hazardous by 2012 OSHA Hazard Communication Standard[1] | As a precaution, this compound should be handled as a standard laboratory chemical. |
| Storage Class | 11 - Combustible Solids | Store in a cool, dry, well-ventilated area away from ignition sources. |
| Personal Protective Equipment (PPE) | Eyeshields, Gloves, Type N95 (US) dust mask[2] | Standard laboratory PPE should be worn at all times when handling this compound. |
Experimental Protocol for Disposal
The following protocol outlines the recommended steps for the proper disposal of this compound waste. This procedure is based on general best practices for laboratory chemical waste management and should be adapted to comply with the specific regulations of your institution and local authorities.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves.
-
Labeled, sealable, and compatible waste container (e.g., a clearly marked polyethylene bottle for liquid waste or a labeled bag for solid waste).
-
Chemical waste disposal tags or labels as required by your institution.
-
Spill kit for chemical spills.
Procedure:
-
Waste Segregation:
-
Collect all waste containing this compound, including unused solid compound, contaminated solutions, and any contaminated materials (e.g., pipette tips, filter paper), in a dedicated and clearly labeled waste container.
-
Do not mix this compound waste with other incompatible waste streams.
-
-
Container Labeling:
-
Label the waste container clearly with "this compound Waste" and include the full chemical name.
-
Indicate the approximate concentration and quantity of the waste.
-
Attach any additional hazard warnings or institutional waste tags as required.
-
-
Waste Storage:
-
Store the sealed waste container in a designated and well-ventilated satellite accumulation area within the laboratory.
-
Ensure the storage area is away from general laboratory traffic and incompatible chemicals.
-
-
Disposal Request:
-
Once the waste container is full or ready for disposal, follow your institution's established procedures for chemical waste pickup.
-
This typically involves submitting a request to your Environmental Health and Safety (EHS) department.
-
-
Documentation:
-
Maintain a record of the waste generated, including the amount and date of disposal, as part of your laboratory's chemical inventory and waste management records.
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal procedure, from waste generation to final pickup.
Disclaimer: The information provided in this guide is intended for trained laboratory personnel. The absence of a specific Safety Data Sheet for this compound necessitates a cautious approach. Always consult with your institution's Environmental Health and Safety department for specific guidance and to ensure compliance with all applicable regulations. The final responsibility for safe handling and disposal rests with the individual researcher and their institution.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
